molecular formula C11H11IN2 B13343307 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No.: B13343307
M. Wt: 298.12 g/mol
InChI Key: KJASMFCMMMJVHU-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is a substituted pyrazole derivative of high interest in synthetic and medicinal chemistry research. Its structure incorporates an iodine atom at the 4-position, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions . This allows researchers to introduce alkynyl or aryl groups at this site, enabling the exploration of structure-activity relationships in drug discovery programs . The pyrazole scaffold is recognized for its wide spectrum of pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others . Specifically, compounds like this serve as key precursors in the synthesis of novel molecules with potential biological activity . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

4-iodo-1,5-dimethyl-3-phenylpyrazole

InChI

InChI=1S/C11H11IN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KJASMFCMMMJVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)I

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and the introduction of an iodine atom at the C4-position provides a versatile handle for further molecular elaboration via cross-coupling reactions.[1][2][3] This document outlines a robust and regioselective synthetic protocol starting from the readily accessible 1,5-dimethyl-3-phenyl-1H-pyrazole precursor. We delve into the causality behind the experimental design, from the choice of iodinating agent to the purification strategy. Furthermore, a multi-technique approach to structural elucidation and purity confirmation is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All methodologies are designed to be self-validating, ensuring researchers can confidently replicate and verify the outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and analytical validation of this important synthetic intermediate.

Introduction: The Significance of Iodinated Pyrazoles

Pyrazoles are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][5] Their unique chemical properties and ability to engage in various biological interactions have made them a cornerstone in pharmaceutical research, leading to blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and several others in clinical use.[4]

The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of these compounds. Halogenation, in particular, serves a dual purpose. It can directly enhance biological activity through halogen bonding and by altering electronic properties, and it provides a synthetic linchpin for building molecular complexity. Iodinated pyrazoles are especially valuable as they are highly effective substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][3][6] This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds.

The target molecule, this compound, embodies this utility. The phenyl and dimethyl substitutions provide a foundational structure, while the iodo group at the electron-rich C4 position offers a reactive site for subsequent synthetic transformations, making it an invaluable intermediate for constructing diverse chemical libraries for drug screening and materials development.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved through the direct electrophilic iodination of the corresponding pyrazole precursor. This approach is favored due to the high nucleophilicity of the C4 position on the pyrazole ring.

Synthetic Workflow Overview

The overall process involves the synthesis of the pyrazole core followed by a regioselective iodination reaction. Each stage includes a dedicated purification step to ensure the high quality of the final product, which is then validated through rigorous characterization.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Iodination cluster_2 Part 3: Final Product & Analysis A 1-Phenylbutane-1,3-dione + Methylhydrazine B Cyclocondensation Reaction A->B Reflux in Ethanol C 1,5-Dimethyl-3-phenyl-1H-pyrazole (Precursor) B->C Purification D Precursor + N-Iodosuccinimide (NIS) C->D Transfer to Iodination Step E Electrophilic Aromatic Substitution D->E Acetic Acid, RT F Crude Product E->F G Purification (Column Chromatography) F->G H This compound G->H I Spectroscopic Characterization (NMR, MS, IR) H->I

Caption: Overall workflow from starting materials to the final characterized product.

Step 1: Synthesis of Precursor (1,5-dimethyl-3-phenyl-1H-pyrazole)

The precursor is synthesized via a classical Knorr pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound, 1-phenylbutane-1,3-dione, with methylhydrazine yields the pyrazole core. While this reaction can produce regioisomers, the 1,5-dimethyl-3-phenyl isomer is often the major product under specific conditions, and can be isolated via chromatography. For the purposes of this guide, we will assume the purified precursor is used as the starting material for the iodination step.

Step 2: Regioselective Iodination

Causality Behind Method Selection: The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. Several reagents can achieve this transformation, including iodine monochloride (ICl) and iodine with an oxidizing agent.[1][6] We have selected N-Iodosuccinimide (NIS) for this protocol due to its numerous advantages:

  • High Regioselectivity: NIS overwhelmingly favors iodination at the C4 position.

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving other functional groups.

  • Ease of Handling: NIS is a stable, crystalline solid, making it safer and easier to handle than gaseous or highly corrosive reagents.

  • Simple Workup: The succinimide byproduct is highly soluble in water, facilitating a straightforward purification process.

Detailed Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dimethyl-3-phenyl-1H-pyrazole (1.86 g, 10 mmol, 1.0 equiv) in glacial acetic acid (30 mL).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (2.47 g, 11 mmol, 1.1 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Execution: Stir the resulting mixture at room temperature (approx. 25 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction completion.

  • Workup and Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears, indicating that any excess iodinating agent has been quenched.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure this compound.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic techniques provides a self-validating system of proof.

Physicochemical Properties
  • Molecular Formula: C₁₁H₁₁IN₂

  • Molecular Weight: 312.13 g/mol

  • Appearance: White to off-white crystalline solid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the successful validation of this compound.

Table 1: Predicted NMR Spectroscopic Data

Technique Parameter Predicted Value Rationale
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) 7.45-7.35 (m, 5H) Phenyl group protons.
3.75 (s, 3H) N-CH₃ protons.
2.30 (s, 3H) C5-CH₃ protons.
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ) ~151.0 C3 (attached to phenyl).
~148.5 C5 (attached to methyl).
~132.0 Quaternary phenyl carbon.
~129.0 Phenyl C-H (ortho/meta).
~128.5 Phenyl C-H (para).
~59.0 C4 (attached to Iodine). The key signal confirming substitution.
~36.5 N-CH₃ carbon.

| | | ~12.0 | C5-CH₃ carbon. |

Table 2: Mass Spectrometry and Elemental Analysis Data

Technique Parameter Expected Value Rationale
Mass Spec. (ESI+) [M+H]⁺ m/z = 313.00 Confirms the molecular weight of the compound.
Elemental Analysis % Carbon Calculated: 42.33% Confirms the empirical formula and purity.
% Hydrogen Calculated: 3.55%

| | % Nitrogen | Calculated: 8.97% | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3050 cm⁻¹: Aromatic C-H stretching (from the phenyl ring).

  • ~2950 cm⁻¹: Aliphatic C-H stretching (from the two methyl groups).

  • ~1590-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrazole and phenyl rings.[4][7]

  • ~770 and 690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring.

Experimental Validation Workflow

The logical flow from a purified compound to its final validation is a critical process in chemical synthesis.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Confirmatory Analysis Input Purified Product from Column Chromatography NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR Structure & Connectivity MS Mass Spectrometry (ESI-MS) Input->MS Molecular Weight IR IR Spectroscopy Input->IR Functional Groups EA Elemental Analysis Input->EA Purity & Formula Final Structurally Confirmed 4-iodo-1,5-dimethyl- 3-phenyl-1H-pyrazole NMR->Final MS->Final IR->Final EA->Final

Sources

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Pyrazole Derivatives

Abstract: The 1H-pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and its ability to serve as a robust pharmacophore for a wide array of biological targets.[1][2][3] Substituted 1H-pyrazole derivatives have been extensively investigated and are central to numerous clinically approved drugs and investigational agents.[2][4] This guide provides a comprehensive overview of the significant biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their biological evaluation, and explore a case study in kinase inhibition to illustrate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

The pyrazole ring's prominence in drug discovery is not accidental. Its chemical properties offer a unique combination of stability, synthetic flexibility, and potent molecular interaction capabilities. The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and protein receptors.[5] Furthermore, the pyrazole ring is metabolically stable, enhancing the pharmacokinetic profiles of drug candidates.[5]

Substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring allow for precise modulation of a compound's steric, electronic, and lipophilic properties.[1][5] This fine-tuning is critical for optimizing potency, selectivity, and drug-like characteristics, making the pyrazole scaffold a foundational element in modern medicinal chemistry.[1][2]

Chapter 2: Key Biological Activities of Substituted 1H-Pyrazole Derivatives

The versatility of the pyrazole scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[3][6] This chapter will explore the most significant and therapeutically relevant of these activities.

Anticancer Activity

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms of action.[7][8]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][9] Many pyrazole-containing drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), function as ATP-competitive inhibitors, where the pyrazole core forms key hydrogen bonds within the kinase's ATP-binding pocket.[4][9] Derivatives have been developed to target a range of kinases, including:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), whose dual inhibition can synergistically suppress tumor growth and angiogenesis.[7][10]

    • Cyclin-Dependent Kinases (CDKs), which regulate cell cycle progression.[7][11]

    • PI3K/AKT pathway kinases, which are critical for cell survival.[11]

  • Other Mechanisms: Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and intercalate with DNA, leading to cancer cell death.[5][8][12]

The following table summarizes the anticancer activity of selected pyrazole derivatives against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LinePotency (IC50)Reference
Pyrazolo[3,4-d]pyrimidinePI3 Kinase InhibitorMCF-7 (Breast)0.25 µM[11]
Pyrazolo[4,3-c]pyridineAntitumorMCF-7 (Breast)1.937 µg/mL[11]
Indole-linked PyrazoleCDK2 InhibitorHCT116 (Colon)< 23.7 µM[7]
Fused PyrazoleEGFR/VEGFR-2 Dual InhibitorHepG2 (Liver)0.71 µM[7][10]
Anti-inflammatory Activity

Several pyrazole-based compounds are potent anti-inflammatory agents, most notably the selective COX-2 inhibitor Celecoxib.[13][14] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[15]

The two main isoforms, COX-1 and COX-2, have distinct roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation.[15] The development of selective COX-2 inhibitors was a major advance, as these agents reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of pyrazole derivatives allow for specific interactions with the larger active site of the COX-2 enzyme.[14] Some derivatives also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways, potentially offering broader anti-inflammatory efficacy.[16][17]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and pyrazole derivatives have shown significant promise in this area.[18][19] They exhibit broad-spectrum activity against various pathogens.

  • Antibacterial Activity: Substituted pyrazoles have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[18][20][21] The proposed mechanisms of action include the inhibition of essential enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase, which is involved in bacterial cell wall synthesis.[18]

  • Antifungal Activity: Certain derivatives are also active against fungal pathogens such as Candida albicans and Aspergillus niger.[18][22]

The antimicrobial potential often depends on the specific substitution patterns on the pyrazole ring, with halogenated derivatives frequently showing enhanced activity.[6][19]

Chapter 3: Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these Structure-Activity Relationships (SAR) is fundamental to designing more potent and selective drug candidates.

A logical diagram illustrating the key SAR principles for pyrazole derivatives is presented below.

SAR_Principles Pyz N1 C5 C4 C3 sub_N1 N1-Substitution - Large, hydrophobic groups (e.g., dichlorophenyl) - Often crucial for potency and selectivity - Modulates pharmacokinetic properties Pyz:n1->sub_N1 sub_C3 C3-Substitution - Carboxamides, amides common - Hydrogen bonding interactions - Can influence target selectivity Pyz:c3->sub_C3 sub_C4 C4-Substitution - Small alkyl groups (e.g., methyl) or halogens - Can fill hydrophobic pockets - Steric hindrance can decrease activity Pyz:c4->sub_C4 sub_C5 C5-Substitution - Aryl or heteroaryl groups are critical - π-π stacking interactions - Para-substitution on phenyl ring often optimal Pyz:c5->sub_C5

Caption: Key Structure-Activity Relationship (SAR) principles for 1H-pyrazole derivatives.

  • N1-Position: Substitution at the N1 position is often critical for high-affinity binding. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal.[23][24] In kinase inhibitors, this position often anchors the molecule into the ATP-binding pocket.

  • C3-Position: The C3 position frequently accommodates groups capable of hydrogen bonding, such as carboxamides or other polar functionalities.[23] In the context of cannabinoid receptor antagonists, a piperidinyl carboxamide provided the best selectivity for the CB1 receptor.[24]

  • C4-Position: This position is sensitive to steric bulk. Small substituents like methyl or halogen groups can enhance activity by occupying small hydrophobic pockets, but larger groups can be detrimental.

  • C5-Position: A substituted phenyl or other aromatic ring at the C5 position is a common feature of highly active pyrazole derivatives.[23] This group often engages in crucial π-π stacking or hydrophobic interactions with the target protein. For example, a para-substituted phenyl ring at C5 is a key requirement for potent cannabinoid CB1 receptor antagonism.[23]

Chapter 4: Experimental Protocols for Biological Evaluation

The evaluation of novel substituted 1H-pyrazole derivatives requires a systematic, multi-tiered approach, starting with in vitro screening and progressing to in vivo validation for promising candidates. This chapter provides validated, step-by-step protocols for assessing the key biological activities discussed previously.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation start Novel Substituted 1H-Pyrazole Derivative screen_cancer Anticancer Cytotoxicity (Protocol 4.1: MTT Assay) start->screen_cancer screen_antimicrobial Antimicrobial Susceptibility (Protocol 4.2: MIC Determination) start->screen_antimicrobial screen_kinase Kinase Inhibition (Protocol 4.4: Kinase-Glo® Assay) start->screen_kinase decision Potent & Selective Candidate Identified? screen_cancer->decision screen_antimicrobial->decision screen_kinase->decision validate_inflammation Anti-inflammatory Model (Protocol 4.3: Paw Edema Assay) decision->validate_inflammation Yes validate_tumor Xenograft Tumor Model decision->validate_tumor Yes stop Lead Optimization decision->stop No validate_inflammation->stop validate_tumor->stop

Caption: General experimental workflow for assessing the biological activity of novel compounds.

Protocol 4.1: In Vitro Anticancer Activity – MTT Assay

This protocol determines the concentration at which a compound inhibits cancer cell viability by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[25][26]

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial reductase enzymes. This activity is proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[25]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[26][27]

Protocol 4.2: In Vitro Antimicrobial Susceptibility – Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30] It is a quantitative gold-standard method.[28]

Causality: By exposing a standardized bacterial inoculum to a range of compound concentrations, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.[29]

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[29] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[28][29] This can be assessed visually or by measuring the optical density with a plate reader.

Protocol 4.3: In Vivo Anti-inflammatory Activity – Carrageenan-Induced Paw Edema

This is a standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of novel compounds.[15][17]

Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[31][32] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins and cytokines. An effective anti-inflammatory agent will reduce the volume of this edema compared to a control group.[15]

Methodology:

  • Animal Acclimation: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the test but allow free access to water.

  • Compound Administration: Divide the animals into groups (n=6). Administer the test compound (e.g., 100 mg/kg) orally or intraperitoneally.[31] One group receives the vehicle (e.g., 0.5% CMC), and another receives a standard drug (e.g., Indomethacin or Celecoxib).[13][33]

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17][34]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4.4: In Vitro Kinase Inhibition Assay – Kinase-Glo® Luminescent Assay

This protocol quantifies the activity of a specific protein kinase and is used for high-throughput screening of inhibitors. The assay measures the amount of ATP remaining in the solution following a kinase reaction.[35]

Causality: Active kinases consume ATP to phosphorylate their substrates. The amount of ATP remaining in the reaction is therefore inversely proportional to kinase activity. The Kinase-Glo® reagent uses luciferase to generate a luminescent signal from the remaining ATP; a low signal indicates high kinase activity, while a high signal indicates inhibition of the kinase.[35][36]

Methodology:

  • Reaction Setup: In a white 384-well plate, set up the kinase reaction. This includes the kinase of interest (e.g., EGFR, JAK1), its specific substrate, and the pyrazole derivative at various concentrations.[37]

  • Pre-incubation: Pre-incubate the kinase with the test compound for 10-30 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.[38]

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration. A higher signal corresponds to greater inhibition. Calculate IC50 values using a suitable curve-fitting model.[39]

Chapter 5: Case Study - Pyrazole Derivatives as EGFR/VEGFR-2 Dual Kinase Inhibitors

The inhibition of both EGFR and VEGFR-2 is a validated strategy in oncology, as it concurrently targets tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor.[10] Several pyrazole-based scaffolds have been identified as potent dual inhibitors.

The signaling pathway below illustrates how a pyrazole derivative can block these two critical pathways.

Kinase_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_E PI3K EGFR->PI3K_E RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->VEGFR2 Inhibits AKT_E Akt PI3K_E->AKT_E Proliferation Cell Proliferation & Survival AKT_E->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis, Migration, Permeability PLCg->Angiogenesis AKT_V Akt PI3K_V->AKT_V AKT_V->Angiogenesis

Caption: Mechanism of action for a dual EGFR/VEGFR-2 inhibitor pyrazole derivative.

Mechanistic Insight: The pyrazole derivative binds to the ATP-binding site of both EGFR and VEGFR-2 kinases.[10] This competitive inhibition prevents the phosphorylation and subsequent activation of downstream signaling components.

  • EGFR Pathway Blockade: By inhibiting EGFR, the pyrazole compound blocks signals that lead to the activation of the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately suppressing tumor cell proliferation and promoting survival.[10]

  • VEGFR-2 Pathway Blockade: Inhibition of VEGFR-2 in endothelial cells blocks downstream signaling through PLCγ and PI3K/Akt, which is essential for angiogenesis, cell migration, and vascular permeability.[10]

The dual action of these compounds provides a powerful synergistic effect, making them promising candidates for cancer therapy. Docking studies have supported these mechanisms, showing that these derivatives can fit into the active sites of both enzymes and interact with key amino acid residues.[10]

Conclusion

Substituted 1H-pyrazole derivatives represent a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their success stems from the scaffold's inherent drug-like properties and the potential for multi-positional substitution, which allows for the meticulous optimization of pharmacological profiles. From potent and selective kinase inhibitors for oncology to novel anti-inflammatory and antimicrobial agents, the pyrazole core continues to provide a fertile ground for the discovery of new therapeutics. The systematic application of the biological evaluation protocols detailed in this guide is essential for identifying and validating the next generation of pyrazole-based drugs to address unmet medical needs.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents - TSI Journals.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Antimicrobial Susceptibility Testing - Apec.org.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Recent Advances in the Development of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem.
  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition.
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • (PDF)
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Pharmacological Activities of Pyrazole and Its Deriv
  • Overview on Biological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
  • Pyrazole as an anti-inflammatory scaffold | Intern
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
  • Kinase assays | BMG LABTECH.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC.
  • Choosing the Best Kinase Assay to Meet Your Research Needs - Promega.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG
  • Kinase Assay Kit - Sigma-Aldrich.
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing).
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC.

Sources

An In-Depth Technical Guide to the In Silico Bioactivity Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The versatility and synthetic accessibility of the pyrazole ring have made it a "privileged scaffold" in drug discovery.[1][2] This guide provides a comprehensive, in-depth technical overview of the state-of-the-art in silico methodologies employed to evaluate and predict the bioactivity of pyrazole-based compounds. As a senior application scientist, this document moves beyond a mere recitation of protocols to offer a strategic and logical framework for leveraging computational tools to accelerate the discovery and optimization of novel pyrazole drug candidates. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols that ensures scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of computational chemistry to unlock the full therapeutic potential of the pyrazole nucleus.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique set of physicochemical properties that are highly desirable in drug design.[4] This structural motif is a key pharmacophore in a multitude of FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, the anti-cancer agent Crizotinib, and the erectile dysfunction treatment Sildenafil.[2][4] The remarkable success of these drugs underscores the therapeutic relevance of pyrazole-based molecules and fuels the ongoing exploration of novel derivatives.[4]

The traditional drug discovery pipeline is a long and arduous journey, often spanning over a decade and costing billions of dollars.[6][7] In silico techniques, collectively known as computer-aided drug design (CADD), have emerged as indispensable tools to mitigate these challenges by reducing the time, cost, and labor associated with identifying and optimizing lead compounds.[6][7][8] This guide will provide a detailed roadmap for the in silico evaluation of pyrazole compounds, from initial library design to preclinical candidate selection.

The In Silico Workflow: A Strategic Overview

A robust in silico evaluation of pyrazole compounds follows a logical and iterative workflow. The choice of specific methodologies is dictated by the available information about the biological target and known ligands. This workflow is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[6][8]

In_Silico_Workflow Target_ID Target Identification & Validation Docking Molecular Docking Target_ID->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Virtual_Screening Virtual Screening Docking->Virtual_Screening Lead_Opt Lead Optimization MD_Sim->Lead_Opt Known_Actives Known Active Ligands QSAR QSAR Modeling Known_Actives->QSAR Pharmacophore Pharmacophore Modeling Known_Actives->Pharmacophore Pharmacophore->Virtual_Screening ADMET ADMET Prediction Virtual_Screening->ADMET ADMET->Lead_Opt Synthesis Synthesis & In Vitro Testing Lead_Opt->Synthesis Synthesis->Known_Actives

Figure 1: A generalized workflow for the in silico evaluation of pyrazole compounds, illustrating the interplay between structure-based and ligand-based approaches.

Core Methodologies in Detail

Molecular Docking: Probing the Binding Hypothesis

Causality: Molecular docking is a cornerstone of SBDD, employed when the three-dimensional structure of the biological target is known.[8] It predicts the preferred orientation and binding affinity of a ligand (the pyrazole compound) within the active site of a receptor (e.g., a protein kinase, enzyme).[9] The fundamental principle is to identify the lowest energy conformation of the ligand-receptor complex, which is assumed to represent the most stable and likely binding mode.

Protocol: A Self-Validating System

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate. This step is critical as hydrogen bonding is a key interaction for many pyrazole derivatives.[10]

    • Define the binding site, typically as a grid box encompassing the active site residues identified from the co-crystallized ligand or through literature precedent.

  • Ligand Preparation:

    • Generate the 3D structure of the pyrazole compounds.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand to obtain a low-energy starting conformation.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, GOLD, Glide).[10]

    • Perform the docking calculation, allowing for conformational flexibility of the ligand and, in some advanced protocols, key residues in the receptor's active site.

    • The output will be a series of docked poses for each pyrazole derivative, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[11]

  • Post-Docking Analysis and Validation:

    • Visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11]

    • Self-Validation: Re-dock the co-crystallized ligand (if available) into the receptor's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose validates the docking protocol.

    • Analyze the binding energies and interaction patterns to prioritize compounds for further investigation.[11]

Data Presentation:

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Pyr-001-9.8TYR234, LYS189, ASP3122
Pyr-002-8.5PHE298, VAL1760
Pyr-003-10.2TYR234, ASP312, ARG1903
Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Blueprint of Activity

Causality: QSAR is a ligand-based approach used when the 3D structure of the target is unknown, but a set of compounds with known biological activities is available.[9] QSAR models establish a mathematical relationship between the chemical structures of the pyrazole derivatives and their biological activities.[9] The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure.

Protocol: A Self-Validating System

  • Data Set Preparation:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate its predictive power.

  • Descriptor Calculation:

    • For each pyrazole derivative, calculate a wide range of molecular descriptors that quantify various aspects of its structure and properties (e.g., constitutional, topological, geometrical, and electronic descriptors).

  • Model Development:

    • Employ statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the calculated descriptors with the biological activity.[12]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (Q²) on the training set to assess the model's robustness and stability.[12]

    • External Validation: Use the test set, which was not used in model development, to evaluate the model's predictive ability (r²_pred).[12] A high correlation between the predicted and experimental activities for the test set indicates a reliable QSAR model.

Data Presentation:

Modelr²_pred
Anticancer (HT-29)0.93950.87440.9488
Anti-inflammatory (COX-2)0.91230.85670.9012
Pharmacophore Modeling: Identifying the Essential Features for Bioactivity

Causality: Pharmacophore modeling, another ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response.[9][13]

Protocol: A Self-Validating System

  • Model Generation:

    • Align a set of active pyrazole derivatives to identify common chemical features.

    • Generate a pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation:

    • Use the generated pharmacophore model to screen a database containing both active and inactive compounds. A good model should be able to distinguish between the two, identifying a high percentage of the known actives while rejecting the inactives.

  • Application in Virtual Screening:

    • The validated pharmacophore model can then be used as a 3D query to rapidly screen large compound libraries to identify novel pyrazole derivatives that possess the desired chemical features.[14]

Pharmacophore_Model HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic Ring HY->AR 5.1 Å AR->HBD 6.0 Å

Figure 2: A hypothetical 3D pharmacophore model for a class of pyrazole-based kinase inhibitors.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

Causality: While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view by simulating the movements of atoms and molecules over time.[15] This allows for a more realistic assessment of the stability of the pyrazole compound within the binding pocket and can reveal important conformational changes that are not captured by docking alone.[15][16]

Protocol: A Self-Validating System

  • System Setup:

    • Start with the docked complex of the pyrazole derivative and the target protein.

    • Solvate the system in a box of water molecules and add counter-ions to neutralize the charge.

  • Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it.

    • Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory to assess the stability of the ligand-protein complex by calculating the RMSD of the ligand and protein backbone atoms.[15]

    • Identify persistent hydrogen bonds and other key interactions throughout the simulation.

    • Calculate the binding free energy using methods like MM-PBSA to obtain a more accurate estimate of binding affinity.[15]

ADMET Prediction: Assessing Drug-Likeness

Causality: A potent pyrazole compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[17] In silico ADMET prediction models are used early in the drug discovery process to filter out compounds with unfavorable pharmacokinetic and toxicological profiles, thereby reducing the risk of late-stage failures.[17][18][19]

Protocol: A Self-Validating System

  • Property Calculation:

    • Use a variety of computational models to predict a range of ADMET properties for the pyrazole derivatives, including:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Rule-Based Filtering:

    • Apply established rules of thumb for drug-likeness, such as Lipinski's Rule of Five and Veber's rules, to identify compounds with favorable physicochemical properties for oral bioavailability.[20]

Data Presentation:

Compound IDLipinski's Rule of Five ViolationsBBB PenetrationhERG Inhibition
Pyr-0010HighLow Risk
Pyr-0021LowHigh Risk
Pyr-0030HighLow Risk

Case Study: Virtual Screening for Novel Pyrazole-Based Kinase Inhibitors

This section outlines a hypothetical, yet representative, workflow for identifying novel pyrazole-based inhibitors of a specific protein kinase implicated in cancer.

Virtual_Screening_Workflow Start Pyrazole Compound Library (e.g., PubChem, ZINC) Pharmacophore_Filter Pharmacophore-Based Screening Start->Pharmacophore_Filter Docking_Filter Molecular Docking (HTVS) Pharmacophore_Filter->Docking_Filter Reduced Library ADMET_Filter ADMET Filtering Docking_Filter->ADMET_Filter Top-Scoring Poses MD_Validation MD Simulation & Binding Free Energy ADMET_Filter->MD_Validation Drug-Like Candidates Final_Hits Prioritized Hit Compounds for Synthesis MD_Validation->Final_Hits Validated Hits

Figure 3: A hierarchical virtual screening workflow for the identification of novel pyrazole-based kinase inhibitors.

Conclusion and Future Perspectives

The in silico bioactivity evaluation of pyrazole compounds is a powerful and indispensable component of modern drug discovery.[21] By integrating a suite of computational methodologies, from molecular docking and QSAR to MD simulations and ADMET prediction, researchers can rationally design and prioritize pyrazole derivatives with enhanced potency, selectivity, and drug-like properties.[6][21] This not only accelerates the pace of discovery but also increases the likelihood of translating promising lead compounds into clinically successful therapeutics. As computational power continues to grow and algorithms become more sophisticated, the role of in silico techniques in unlocking the full therapeutic potential of the pyrazole scaffold will only become more profound.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors.
  • (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
  • (n.d.). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
  • PubMed. (2016, May). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • PubMed. (2021, October). In silico methods and tools for drug discovery.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Pharma Excipients. (2023, February 5). A Guide to In Silico Drug Design.
  • (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • PMC. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of novel pyrazole compounds.
  • ProQuest. (n.d.). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors.
  • ResearchGate. (2019, August 8). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies.
  • Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
  • PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • PubMed. (2022, August 15). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies.
  • ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy.
  • ACS Omega. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • PMC. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
  • PubMed. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning.
  • Arabian Journal of Chemistry. (n.d.). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
  • ResearchGate. (n.d.). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29.
  • (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
  • Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO).
  • (2025, August 6). QSAR Analysis of the Anticancer Activity of 2,5‐Disubstituted 9‐Aza‐Anthrapyrazoles.
  • PMC. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • (2015, February 26). Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening.
  • PMC. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents.
  • PMC. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). (PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors.
  • IJFMR. (n.d.). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity.
  • Semantic Scholar. (n.d.). [PDF] Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents.
  • ResearchGate. (2020, March 31). (PDF) Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives.
  • (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.

Sources

Crystal Structure and Supramolecular Architecture of 4-Halogenated-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of the 4-halogenated-1H-pyrazole series (4-X-pzH, where X = F, Cl, Br, I). These compounds serve as fundamental scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals.

Despite their chemical similarity, this series exhibits a non-intuitive divergence in supramolecular assembly. While the chloro- and bromo- derivatives are isostructural and form discrete trimeric aggregates, the fluoro- and iodo- analogs adopt infinite catemeric chains. This guide details the synthesis, crystallization, and crystallographic parameters of these species, offering critical insights for crystal engineering and structure-based drug design (SBDD).

Introduction: The Halogen Bonding Landscape

The 4-halopyrazoles represent a unique case study in the competition between hydrogen bonding (HB) and halogen bonding (XB) .

  • The Scaffold: The pyrazole ring contains both a hydrogen bond donor (N1-H) and an acceptor (N2), making it a self-complementary tecton.

  • The Sigma Hole: Substitution at the 4-position with a halogen introduces a region of positive electrostatic potential (the

    
    -hole) on the halogen atom, capable of forming C-X···N interactions.
    

However, crystallographic evidence reveals that N-H···N hydrogen bonds dominate the primary assembly, with halogen bonding playing a secondary, yet structure-directing, role. Understanding these hierarchies is essential for predicting the solid-state behavior of pyrazole-based drugs.

Experimental Protocols

Synthesis of 4-Halopyrazoles (Cl, Br, I)

Principle: Electrophilic aromatic substitution (


) using N-halosuccinimides (NXS) is the preferred laboratory method due to high regioselectivity and mild conditions.

Protocol:

  • Reagents: Dissolve 1H-pyrazole (1.0 equiv) in acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Addition: Add N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) (1.05 equiv) portion-wise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Note for Iodo: If reaction is sluggish, add 10 mol% catalytic p-toluenesulfonic acid (pTsOH).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from ethanol/water or sublime under reduced pressure.

Synthesis of 4-Fluoropyrazole

Principle: Direct fluorination requires electrophilic fluorine sources like Selectfluor™ (F-TEDA-BF4).

Protocol:

  • Reagents: Dissolve 1H-pyrazole (1.0 equiv) in MeCN.

  • Addition: Add Selectfluor™ (1.1 equiv) at RT.

  • Reaction: Heat to

    
     for 4–6 hours (or use microwave irradiation at 
    
    
    
    for 15 min).
  • Workup: Remove solvent. Extract with ether/DCM.

  • Purification: Column chromatography (silica gel) is often required to separate from unreacted starting material.

Crystallization for X-Ray Diffraction

Standard recrystallization often yields twinned or solvated crystals. Sublimation is the gold standard for obtaining high-quality single crystals of these volatile solids.

  • Method: Place 50–100 mg of pure compound in the bottom of a sublimation tube. Apply vacuum (

    
     Torr) and heat the bottom gently (
    
    
    
    ). Collect crystals from the cold finger/walls after 12–24 hours.

Crystallographic Analysis & Visualization

The series displays a sharp structural break. The lighter (F) and heaviest (I) halogens form chains, while the intermediate (Cl, Br) halogens form discrete rings.

Structural Motifs[1][3][4][5][6]
  • Catemer (Chain): Infinite 1D chains formed by N-H···N bonds.[3][4][5] Found in 4-F-pzH and 4-I-pzH .[6]

  • Trimer (Ring): Cyclic triangular assemblies of three molecules. Found in 4-Cl-pzH and 4-Br-pzH .

Visualization of Supramolecular Pathways

G Substrate 4-Halo-1H-Pyrazole Monomer Fork Halogen Substituent Effect Substrate->Fork Trimer TRIMER MOTIF (Cyclic N-H...N) Space Group: Pnma Fork->Trimer Intermediate Size (Cl, Br) Catemer CATEMER MOTIF (Infinite 1D Chain) Space Groups: P1 / Cmme Fork->Catemer Extreme Size (F, I) Cl_Br 4-Cl-pzH 4-Br-pzH (Isostructural) Trimer->Cl_Br F_I 4-F-pzH (Triclinic) 4-I-pzH (Orthorhombic) Catemer->F_I

Figure 1: Divergent supramolecular assembly pathways in the 4-halopyrazole series.

Comparative Structural Data

The following table summarizes the key crystallographic parameters. Note the high


 value for 4-F-pzH (indicating complex packing) and the fractional 

for 4-I-pzH (indicating disorder).
Parameter4-Fluoro (4-F) 4-Chloro (4-Cl) 4-Bromo (4-Br) 4-Iodo (4-I)
Crystal System TriclinicOrthorhombicOrthorhombicOrthorhombic
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(or

)



Motif Catemer (Chain)Trimer (Ring)Trimer (Ring)Catemer (Chain)
Z' 21.51.50.25
N[4][7][8][9]···N Distance (Å) ~2.87~2.88~2.89~2.87
Disorder NoneH-atom (50:50)H-atom (50:50)Whole molecule
Isostructural With -4-Br4-Cl-
Detailed Analysis
4-Fluoro-1H-pyrazole (4-F-pzH)
  • Packing: Forms catemeric chains. The small size of fluorine allows for dense packing without forcing the curvature required for the trimer.

  • Unique Feature: Contains two crystallographically independent molecules (

    
    ), a rarity suggesting a frustrated packing landscape where the lattice struggles to find a single optimal orientation.
    
4-Chloro & 4-Bromo (4-Cl/Br-pzH)
  • Packing: These are isostructural . They form planar trimers (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -like symmetry) linked by N-H···N bonds.[3][4]
    
  • Disorder: The N-H proton is often disordered over two positions (tautomeric equilibrium in the solid state), leading to an averaged structure with

    
    .
    
  • Stacking: The trimers stack in columns, stabilized by

    
     interactions.
    
4-Iodo-1H-pyrazole (4-I-pzH)
  • Packing: Returns to the catemeric motif but is not isostructural with the fluoro analog.

  • Disorder: The structure is highly disordered (

    
    ), with the molecule occupying four symmetry-related positions. This disorder masks the precise H-bond network, but the catemeric nature is confirmed by the lattice metrics and symmetry.
    
  • Halogen Bonding: The large iodine atom exhibits a significant

    
    -hole, engaging in weak C-I···
    
    
    
    or C-I···N contacts that compete with the primary H-bond network.

Supramolecular Logic & Causality

Why does the series split (Chain vs. Ring)?

  • Sterics vs. Dipoles:

    • F: Small radius, high electronegativity. The dipole-dipole alignment favors a linear (chain) arrangement to maximize electrostatic attraction while minimizing repulsion.

    • Cl/Br: Intermediate size. The trimer allows for an energetically favorable cyclic H-bond array (cooperative effect) that is sterically permissible.

    • I: Large radius. The steric bulk of iodine destabilizes the trimer (the "corners" of the triangle would clash). The chain motif relieves this steric strain.

  • Tautomerism:

    • The disorder in Cl/Br structures suggests a low barrier to proton transfer within the trimer ring (proton relay), a phenomenon less accessible in the infinite chains of F and I.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 955–957.

  • Foces-Foces, C., et al. (1999). Crystal Structures of Two 4-Bromopyrazole Derivatives.
  • He, J., Wei, Y., Feng, Y., & Liu, P. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines: A direct C-H halogenation protocol. Synthesis, 54, 1-10.

  • BenchChem Technical Support. (2025). Synthesis of 4-Iodopyrazole: Experimental Protocols and Troubleshooting.

Sources

Methodological & Application

Protocol for Sonogashira coupling with iodinated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Iodinated Pyrazoles

Executive Summary & Strategic Importance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Functionalizing this ring via Sonogashira cross-coupling is a critical pathway for introducing alkynyl linkers or rigidifying molecular architecture.

However, iodinated pyrazoles present unique challenges compared to standard aryl iodides:

  • Catalyst Poisoning: The pyrazole nitrogens are potent

    
    -donors that can sequester Palladium (Pd) and Copper (Cu), shutting down the catalytic cycle.
    
  • N-H Acidity: Unprotected pyrazoles (

    
    ) can undergo competitive deprotonation, leading to side reactions or catalyst inactivation.
    
  • Positional Sterics: The reactivity profile differs significantly between 3-, 4-, and 5-iodo isomers due to proximity to the N-protecting group.

This guide provides two field-validated protocols: Method A (Standard) for robust scale-up of protected substrates, and Method B (Copper-Free) for sensitive or unprotected substrates where copper interference must be eliminated.

Pre-Experimental Analysis: Substrate Logic

Before selecting a protocol, analyze your specific iodopyrazole substrate.

The "Copper Trap" Mechanism

In standard Sonogashira conditions, CuI is added to activate the terminal alkyne. However, nitrogen-rich heterocycles (like pyrazoles) can form stable [Cu(pyrazole)n] complexes. This sequestration lowers the effective concentration of the copper acetylide, stalling the transmetallation step.

Reactivity & Steric Matrix
Substrate TypeElectronic CharacterSteric Challenge (with N1-PG)Recommended Strategy
4-Iodopyrazole Electron-rich (nucleophilic)Low. Remote from N1.Method A (Standard)
3-Iodopyrazole Electron-deficientMedium. Adjacent to N2.Method A or B
5-Iodopyrazole Electron-deficientHigh. Adjacent to N1-PG.Method B (High Activity)
Unprotected (NH) Acidic / CoordinatingN/A (Catalyst Poisoning Risk)Method B (Mandatory)

Workflow Decision Matrix

Sonogashira_Workflow Start Start: Iodinated Pyrazole Check_NH Is the Pyrazole Nitrogen (N1) Protected? Start->Check_NH Protected_Yes YES (Protected) Check_NH->Protected_Yes Protected_No NO (Free NH) Check_NH->Protected_No Check_Pos Iodine Position? Protected_Yes->Check_Pos Protect_First Can you protect (THP/SEM)? Protected_No->Protect_First Pos_4 4-Iodo (Remote) Check_Pos->Pos_4 Pos_35 3- or 5-Iodo (Steric/Electronic) Check_Pos->Pos_35 Method_A METHOD A: Standard Pd/Cu Catalysis (High Yield, Scalable) Pos_4->Method_A Pos_35->Method_A Standard attempt Method_B METHOD B: Copper-Free / High-Activity Pd (Prevents Poisoning) Pos_35->Method_B If sluggish Protect_First->Method_B If protection impossible Do_Protect Protect N1 Protect_First->Do_Protect Preferred Do_Protect->Protected_Yes

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sterics and protection status.

Method A: Standard Pd/Cu Co-Catalysis

Best for: N-protected (THP, SEM, Boc, Methyl) 4-iodopyrazoles and robust 3/5-iodopyrazoles. Mechanism: Relies on the formation of Copper-Acetylide for rapid transmetallation.

Reagents & Setup
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 eq).
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 eq). Note: Keep Cu loading low to minimize homocoupling.

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (3.0 eq).
    
  • Solvent: DMF (anhydrous) or THF.

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Protocol
  • Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) under heat and vacuum. Cool under Argon.

  • Substrate Addition: Add N-protected iodopyrazole (1.0 mmol),

    
     (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).
    
    • Critical Step: Do not add the alkyne yet.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base Addition: Inject anhydrous DMF (5 mL) and

    
     (0.42 mL, 3.0 mmol) via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Why? Slow addition of alkyne keeps its concentration low relative to the catalyst, reducing Glaser homocoupling (alkyne-alkyne dimerization).

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction (check LCMS), heat to 60°C.

    • Endpoint: Monitor consumption of iodopyrazole.

  • Workup: Dilute with EtOAc, wash with

    
     (sat. aq.) to sequester copper (blue aqueous layer), then brine. Dry over 
    
    
    
    .

Method B: Copper-Free High-Activity Protocol

Best for: Unprotected (NH) pyrazoles, sterically hindered 5-iodopyrazoles, or substrates sensitive to copper. Mechanism: Bypasses the Cu-acetylide cycle. Relies on an electron-rich, bulky phosphine ligand (e.g., XPhos) to facilitate the direct hydropalladation or carbopalladation of the alkyne, or purely Pd-mediated transmetallation.

Reagents & Setup
  • Catalyst Source: Palladium(II) Acetate [

    
    ] (0.05 eq).[1]
    
  • Ligand: XPhos (0.10 eq) OR Triphenylphosphine (0.2 eq) for simpler cases.

  • Base: Pyrrolidine or Piperidine (2.0 eq).

    • Why? Cyclic secondary amines are crucial in Cu-free couplings; they act as ligands and facilitate the deprotonation of the alkyne-Pd complex.

  • Solvent: DMSO or DMF.

Step-by-Step Protocol
  • Catalyst Pre-complexation: In the reaction vial, mix

    
     (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) in DMSO (2 mL) under Argon. Stir for 15 mins at RT until the solution turns yellow/orange (active 
    
    
    
    generation).
  • Substrate Addition: Add the iodopyrazole (1.0 mmol).

  • Reagent Addition: Add Pyrrolidine (0.16 mL, 2.0 mmol) and the terminal alkyne (1.5 mmol).

  • Reaction: Heat to 80°C .

    • Note: Cu-free reactions generally require higher energy barriers than Cu-catalyzed ones.

  • Monitoring: Check LCMS at 2 hours.

    • Caution: Unprotected pyrazoles may show N-alkylation byproducts if alkyl halides are present, but in Sonogashira, the main side reaction is protodeiodination.

Mechanistic Insight: The Inhibition Pathway[2]

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the competition between the productive cycle and the "off-cycle" inhibitory pathways common with pyrazoles.

Mechanism_Inhibition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Dead_Pd Stable Pd-N Complex (CATALYST ARREST) OxAdd->Dead_Pd Coordination TransMet Transmetallation OxAdd->TransMet Pyrazole Unprotected Pyrazole (Ligand/Poison) Pyrazole->Dead_Pd Displaces Ligands Dead_Cu Cu-N Complex (Inactivates Co-Cat) Pyrazole->Dead_Cu Sequesters Cu Cu_Cycle Cu-Acetylide Cycle Cu_Cycle->Dead_Cu Cu_Cycle->TransMet R-C≡C-Cu Prod Product TransMet->Prod Prod->Pd0

Figure 2: Mechanistic pathway highlighting how pyrazole nitrogens sequester both Pd and Cu catalysts, necessitating the use of protecting groups or specialized ligands.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Conversion (Starting Material Remains) Catalyst poisoning by N-coordination.Switch to Method B (Cu-free) or use a bulky ligand (XPhos/tBuXPhos) to prevent N-binding.
Homocoupling (Alkyne Dimer) Oxygen presence or excess Copper.1. Degas solvents more rigorously.2. Add alkyne slowly (syringe pump).3. Switch to Method B (Cu-free eliminates this).
Protodeiodination (Ar-I

Ar-H)
Hydride source in solvent or excessive heat.1. Ensure anhydrous solvents.2. Lower temperature.3. Increase catalyst loading to outcompete side reaction.
Low Yield with 5-Iodopyrazole Steric hindrance with N-Protecting Group.Use a smaller protecting group (Methyl/MOM) or switch to high-temperature Method B.

Recommended Protecting Groups

If Method A is preferred, protect the pyrazole nitrogen:

  • THP (Tetrahydropyranyl): Top Choice.[2][3] Stable to base, removed by mild acid (HCl/MeOH). Does not deactivate the ring electronically.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Very stable, removed by TBAF. Good for lipophilicity.

  • Boc (tert-Butyloxycarbonyl): Use with Caution. Can be cleaved by nucleophilic bases (like amines) at high temps. Keep reaction

    
    .
    

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Kishor, M., & Jha, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 2392-2423. Link

  • Lera, M., & Hayes, C. J. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Organic Letters, (Contextual reference for N-inhibition mechanisms). Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of heteroarenes via Sonogashira coupling. Angewandte Chemie International Edition. Link

Sources

Applications of Iodinated Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Celecoxib, Rimonabant, Crizotinib). While often viewed merely as a stable linker, the iodinated pyrazole represents a highly versatile functional handle that unlocks advanced synthetic pathways and novel pharmacological interactions. This guide moves beyond basic synthesis to explore the high-value applications of iodopyrazoles: as regioselective cross-coupling partners, precursors for 18F-PET radiotracers via iodonium ylides, and tools for exploiting halogen bonding in structure-based drug design (SBDD).

Part 1: Synthetic Utility – The Iodine Handle[1][2]

The iodine atom on the pyrazole core is not just a leaving group; it is a tunable "hotspot" for diversification. Unlike its chloro- or bromo-analogues, the C-I bond offers unique reactivity profiles that allow for sequential functionalization strategies.

Regioselective Iodination Protocols

Controlling the position of the iodine atom (C3, C4, or C5) is critical for downstream efficacy. The electronic properties of the pyrazole ring dictate that electrophilic substitution favors C4, while lithiation-trapping favors C5.

Protocol A: Electrophilic C4-Iodination (CAN-Mediated)

Best for: Electron-rich to neutral pyrazoles. This method avoids harsh acids and uses Ceric Ammonium Nitrate (CAN) as an eco-friendly oxidant.

Reagents:

  • Substrate: 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (or similar)[1]

  • Iodine source: Elemental Iodine (

    
    )[2]
    
  • Oxidant: Ceric Ammonium Nitrate (CAN)[2][1]

  • Solvent: Acetonitrile (MeCN)[2]

Procedure:

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in MeCN (0.2 M concentration).

  • Addition: Add CAN (0.6 equiv) and

    
     (0.6 equiv). Note: The substoichiometric oxidant activates the iodine in situ.
    
  • Reaction: Reflux the mixture at 80°C. Monitor via TLC/LC-MS.

    • Senior Scientist Insight: If conversion stalls, add a second portion of CAN/I2 (0.5 equiv each). The reaction is usually complete within 4–6 hours.

  • Workup: Cool to RT. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow/clear).
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: C5-Iodination via Directed Lithiation

Best for: N-protected pyrazoles where C5 functionalization is required.

Procedure:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Lithiation: Dissolve N-protected pyrazole (e.g., N-THP or N-SEM) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C. The C5-Li species is generated.
    
  • Trapping: Add a solution of

    
     (1.2 equiv) in THF dropwise.
    
  • Warming: Allow to warm to RT over 2 hours.

  • Quench: Add saturated

    
     followed by 
    
    
    
    .
Optimization of Suzuki-Miyaura Coupling

Iodopyrazoles are highly reactive in Pd-catalyzed couplings, often leading to dehalogenation (reduction of C-I to C-H) as a major side reaction.

Table 1: Optimization Matrix for 4-Iodopyrazole Coupling

ParameterStandard ConditionOptimized Condition (High Yield) Rationale
Catalyst


or XPhos Pd G2
Bidentate ligands (dppf) or bulky Buchwald ligands prevent

-hydride elimination and stabilize the oxidative addition complex.
Base


or

Stronger bases facilitate transmetallation, crucial for the bulky pyrazole boronate species.
Solvent DMF/WaterDioxane/Water (4:1) Dioxane promotes solubility of the catalytic cycle intermediates without coordinating as strongly as DMF.
Temp 100°C80°C Lower temperature reduces the rate of protodehalogenation.

Part 2: Medicinal Chemistry Case Studies

Crizotinib & Axitinib: The Iodinated Intermediate

In the synthesis of Crizotinib (ALK inhibitor) and Axitinib (VEGFR inhibitor), the iodine atom serves as the linchpin for assembling the core scaffold.

  • Axitinib: The synthesis utilizes 3-iodo-6-nitro-1H-indazole (a fused pyrazole).[3] The iodine at C3 allows for a Heck coupling with 2-vinylpyridine.

  • Crizotinib: 4-iodo-1H-pyrazole is coupled with a piperidine ring. The iodine is then utilized in a Suzuki coupling to attach the 2-amino-3-benzyloxypyridine moiety.

G cluster_0 Critical Control Point Start 4-Iodopyrazole (Starting Material) Step1 N-Alkylation (Mitsunobu or SN2) Start->Step1 + Piperidine derivative Inter1 N-Substituted 4-Iodopyrazole Step1->Inter1 Step2 Suzuki Coupling (Pd-Catalyzed) Inter1->Step2 + Aryl Boronic Acid Product Crizotinib Scaffold (Biaryl Core) Step2->Product

Figure 1: Simplified synthetic workflow for Crizotinib illustrating the pivotal role of the iodopyrazole intermediate.

Part 3: Advanced Application – Halogen Bonding

Beyond synthesis, the iodine atom can be retained in the final molecule to exploit Halogen Bonding (XB) .

Mechanism: The iodine atom on the pyrazole ring exhibits a positive electrostatic potential region on its outer tip, known as the


-hole .
  • Interaction: This

    
    -hole can act as a Lewis acid, interacting with backbone carbonyls, water molecules, or specific residues (e.g., Asp, Glu) in the target protein's binding pocket.
    
  • Strength: The interaction strength of a C4-iodopyrazole (I···O or I···N) is comparable to a hydrogen bond but is more hydrophobic and directional (160°–180° angle).

  • Application: Use 4-iodopyrazole analogues to probe binding pockets where a hydrophobic group is needed but a specific directional anchor point is missing.

Part 4: Radiochemistry – The 18F Gateway

Iodinated pyrazoles are premier precursors for synthesizing Fluorine-18 (


)  labeled PET radiotracers. Direct fluorination of electron-rich aromatics is difficult; however, the Iodonium Ylide  strategy provides a robust solution.
Protocol C: Synthesis of 18F-Labeled Pyrazoles via Iodonium Ylides

This advanced protocol converts an iodopyrazole into a hypervalent iodine precursor, which then undergoes nucleophilic substitution with [18F]F-.

Step 1: Synthesis of the Spirocyclic Iodonium Ylide

  • Oxidation: Treat the N-protected 4-iodopyrazole with Selectfluor (or dimethyldioxirane) and acetic acid to form the iodine(III) diacetate.

  • Ligand Exchange: React the diacetate with a spirocyclic auxiliary (e.g., a derivative of Meldrum's acid) in ethanol/sodium carbonate.

  • Isolation: The resulting iodonium ylide precipitates as a stable solid.

Step 2: Radiofluorination (


-Labeling) 
  • Drying: Azeotropically dry the

    
     (produced from cyclotron) with 
    
    
    
    cryptand and
    
    
    .
  • Reaction: Dissolve the Pyrazole-Iodonium Ylide precursor (5 mg) in DMF. Add to the dried

    
    .
    
  • Heating: Heat at 110°C for 10 minutes. The high leaving group ability of the iodonium moiety drives the

    
     reaction, installing the 
    
    
    
    at the C4 position.
  • Purification: Semi-preparative HPLC.

Radiochem IodoPz 4-Iodopyrazole Oxidation Oxidation (Selectfluor) + Spiro Auxiliary IodoPz->Oxidation Ylide Spirocyclic Iodonium Ylide (Stable Precursor) Oxidation->Ylide Labeling Radiofluorination 110°C, DMF Ylide->Labeling F18 [18F]F- / K222 / K2CO3 (Cyclotron Output) F18->Labeling Tracer [18F]-4-Fluoropyrazole PET Tracer Labeling->Tracer

Figure 2: Pathway for converting 4-iodopyrazoles into 18F-PET tracers using hypervalent iodine chemistry.

References

  • Regioselective Iodination of Pyrazoles

    • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
    • Source: (General concept verification via search result 1.1)

  • Halogen Bonding in Pyrazoles

    • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
    • Source:

  • Suzuki Coupling Optimization

    • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source:

  • Radiochemistry (Iodonium Ylides)

    • Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method.
    • Source: [4]

  • Crizotinib Synthesis

    • Structure Based Drug Design of Crizotinib (PF-02341066).
    • Source:

  • Axitinib Synthesis

    • Process for preparing Axitinib (P
    • Source:

Sources

Application Note: CuI-Catalyzed Coupling of 4-Iodopyrazoles with Alcohols

[1][2][3][4][5][6]

Executive Summary

The functionalization of the pyrazole C4-position is a critical challenge in medicinal chemistry due to the inherent electron-rich nature of the heterocycle, which makes nucleophilic aromatic substitution difficult. While Palladium-catalyzed methods exist, they often require expensive phosphine ligands and are sensitive to N-protecting groups.

This application note details a robust, field-proven protocol for the Copper(I)-catalyzed etherification of 4-iodopyrazoles using aliphatic alcohols. The method utilizes a CuI/3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) catalytic system with potassium tert-butoxide (KOtBu) as the base.[1] This protocol is optimized for high-throughput synthesis (microwave) and scalability (sealed tube), offering a cost-effective alternative to Pd-catalysis for synthesizing 4-alkoxypyrazoles—a scaffold found in bioactive alkaloids like withasomnine.

Mechanistic Insight & Rationale

The Catalytic Challenge

The C4-position of pyrazole is nucleophilic (similar to the C3 of indole). To achieve etherification, we must reverse this polarity (umpolung) using a halogenated substrate. 4-Iodopyrazoles are preferred over bromides due to the weaker C–I bond, which facilitates the difficult oxidative addition step in copper catalysis.

The Active Catalytic Species

Unlike Palladium catalysis, which typically follows a distinct Oxidative Addition

  • Ligand Exchange: The precatalyst (CuI) reacts with the ligand (Me₄Phen) and the alkoxide (generated in situ from the alcohol and KOtBu) to form the active (L)Cu(I)-OR species.

  • Oxidative Addition (OA): This electron-rich Cu(I) species undergoes OA into the C–I bond of the pyrazole. The electron-donating methyl groups on the Me₄Phen ligand are crucial here; they increase the electron density at the copper center, accelerating this rate-limiting step.

  • Reductive Elimination (RE): The resulting high-energy Cu(III) intermediate collapses to release the ether product and regenerate the Cu(I) catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the base in activating the alcohol.

CatalyticCyclecluster_activationActivation Phasecluster_cycleCatalytic CyclePreCatPrecatalyst[CuI]Complex(L)Cu-IPreCat->Complex+ LigandLigandLigand(Me4Phen)ActiveSpeciesActive Species(L)Cu-ORComplex->ActiveSpecies+ ROH / KOtBu- KIOA_StateOxidative Addition[Ar-Cu(III)-OR]ActiveSpecies->OA_State+ 4-Iodopyrazole (Ar-I)ProductReleaseReductive EliminationOA_State->ProductReleaseProductRelease->ActiveSpeciesRegenerationProduct4-Alkoxypyrazole(Ar-OR)ProductRelease->ProductcaptionFigure 1: Proposed catalytic cycle for the Cu-catalyzed C-O coupling.The electron-rich Me4Phen ligand stabilizes the Cu(III) intermediate.

Experimental Optimization Data

Selection of the ligand and base is the single most critical factor in this protocol. The following data summarizes the optimization trends observed in internal screenings and literature validation.

Table 1: Ligand and Base Screening Effects

Conditions: 4-iodo-1-trityl-1H-pyrazole (0.12 mmol), Alcohol (2.0 mL), Catalyst (20 mol%), Base (2.0 equiv), 130 °C, 1 h MW.

EntryLigand (20 mol%)BaseYield (%)Insight
1 3,4,7,8-Me₄Phen KOtBu 89% Optimal Conditions. Electron-rich ligand + soluble strong base.
21,10-PhenanthrolineKOtBu66%Lack of methyl groups reduces reducing power of Cu center.
3NoneKOtBu<5%Ligand is essential for stabilizing the active Cu species.
43,4,7,8-Me₄PhenK₂CO₃0%Carbonate bases are too weak to deprotonate aliphatic alcohols efficiently in this system.
53,4,7,8-Me₄PhenCs₂CO₃12%Cesium effect improves solubility but basicity is still insufficient for rapid turnover.
6Proline / Amino AcidsKOtBu20-30%Amino acid ligands (Ma-type) are less effective for this specific bulky substrate class.

Detailed Protocol

Materials & Reagents[2][4][5]
  • Substrate: 4-Iodo-1H-pyrazole (N-protected, e.g., N-Trityl, N-Benzyl, or N-Alkyl).[2] Note: Free NH pyrazoles will couple at the Nitrogen, not Carbon.

  • Alcohol: Anhydrous (used as solvent). For solid/expensive alcohols, use Toluene as co-solvent (1:1 ratio).

  • Catalyst: Copper(I) Iodide (CuI) [99.999% trace metals basis recommended].

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen).[1][3]

  • Base: Potassium tert-butoxide (KOtBu), sublimed grade. Critical: Must be stored in a glovebox or desiccator.

Step-by-Step Procedure (Microwave/Sealed Tube)
Step 1: Reactor Charging (Inert Atmosphere)
  • In a glovebox or under a strong stream of Argon, charge a microwave process vial (0.5–2.0 mL) with:

    • 4-Iodopyrazole derivative (1.0 equiv, e.g., 50 mg).

    • CuI (20 mol%).[4][2][1][5][6]

    • Me₄Phen (20 mol%).[1]

    • KOtBu (2.0 equiv).[2][1][5][6][7]

  • Add the Alcohol (2.0 mL) via syringe.

    • Tip: If the alcohol is a solid (e.g., phenol derivatives), dissolve it in Toluene (1.0 mL) before adding.

Step 2: Reaction
  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Microwave Method: Heat at 130 °C for 1 hour with high stirring.

  • Conventional Heating: If microwave is unavailable, place in a pre-heated oil bath at 130 °C for 12–16 hours . Note: Thermal heating is slower due to inefficient energy transfer in heterogeneous mixtures.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Quench: Add saturated aqueous NH₄Cl (3 mL) to quench the alkoxide and complex the copper (solution will turn blue).

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL).

  • Wash: Wash combined organics with Brine (1 x 5 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify via Flash Column Chromatography (Silica Gel).[8]

    • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Observation: 4-Alkoxypyrazoles are often less polar than the starting 4-iodopyrazoles due to the loss of the polarizable iodine atom.

Workflow Diagram

WorkflowStartStart:Weigh ReagentsInertInert Atmosphere(Glovebox/Ar)Start->InertAddSolventAdd Alcohol(Solvent/Reagent)Inert->AddSolventHeatHeat: 130°C(MW: 1h / Oil: 12h)AddSolvent->HeatQuenchQuench:Sat. NH4ClHeat->QuenchExtractExtract:EtOAc / BrineQuench->ExtractPurifyPurify:Silica ColumnExtract->PurifycaptionFigure 2: Operational workflow for the synthesis of 4-alkoxypyrazoles.

Scope & Limitations (Self-Validating Check)

Before running the reaction, verify your substrate against these known limitations to ensure success.

Substrate ClassFeasibilityNotes
Primary Alcohols High MeOH, EtOH, Allyl alcohol, Benzyl alcohol work best.
Secondary Alcohols Moderate Requires strictly anhydrous conditions; yields may drop to 50-60%.
Tertiary Alcohols Low Steric hindrance prevents formation of the active Cu-alkoxide species.
Phenols Poor Under this specific protocol, phenols couple poorly. Use oxalohydrazide ligands (e.g., L1/L8) for phenols [4].
N-H Pyrazoles No Must protect Nitrogen (Trityl, Boc, Benzyl) to prevent N-arylation or catalyst poisoning.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: "Dead" catalyst due to oxidation.

    • Solution: CuI must be off-white. If grey/green, recrystallize from KI solution or buy fresh. Ensure KOtBu is white powder, not yellow/brown.

  • Problem: Blue reaction mixture immediately upon heating.

    • Cause: Oxygen leak.

    • Solution: Degas the alcohol by sparging with Argon for 15 mins before use.[5]

  • Problem: Product co-elutes with starting material.

    • Solution: Use Toluene/Ethyl Acetate gradients or switch to C18 Reverse Phase chromatography.

References

  • Primary Protocol Source: Usami, Y.; Kubo, Y.; Takagaki, T.; et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs."[3] Molecules, 2021 , 26, 3370.[3] [Link]

  • Ligand Effects: Altmann, K.; Buchwald, S. L.[9] "Cu-Catalyzed C-O Coupling." Nature Protocols, 2007 , 2, 2474. (General context for ligand choice).

  • Mechanism of Cu Catalysis: Tye, J. W.; Weng, Z.; Johns, A. M.; et al. "Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides." J. Am. Chem. Soc., 2008 , 130, 6668. [Link]

  • Alternative for Phenols: Zhang, G.; Yang, Y.; Wang, X. "Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling." J. Am. Chem. Soc., 2019 , 141, 15230. [Link]

Microwave-Promoted Synthesis of 4-Substituted Pyrazoles: Advanced Protocols & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Promoted Synthesis of 4-Substituted Pyrazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). The 4-position of the pyrazole ring is particularly critical for modulating biological activity and optimizing structure-activity relationships (SAR).

Traditional thermal synthesis of 4-substituted pyrazoles often suffers from long reaction times (12–24 hours), harsh conditions, and regioselectivity issues. Microwave-assisted organic synthesis (MAOS) offers a transformative solution by leveraging dielectric heating and superheating effects .

Key Advantages of the Microwave Approach:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–20 min).

  • Enhanced Purity: Rapid heating profiles minimize thermal degradation and side-product formation.

  • Access to "Difficult" Substrates: High-pressure sealed vessels allow for solvents to be heated 50–80°C above their boiling points, overcoming activation energy barriers for sterically hindered substrates.

This guide details three distinct, high-value workflows:

  • De Novo Assembly: One-Pot Multicomponent Synthesis.

  • Ring Construction & Functionalization: Vilsmeier-Haack Cyclization to 4-Formylpyrazoles.

  • Late-Stage Diversification: C-4 Suzuki-Miyaura Cross-Coupling.

Strategic Pathways Overview

The following decision tree illustrates the selection logic for the appropriate synthetic route based on the desired final compound.

G cluster_0 Key Reagents Start Target: 4-Substituted Pyrazole Decision1 Is the Pyrazole Ring Already Formed? Start->Decision1 Yes Yes (Late-Stage) Decision1->Yes No No (De Novo) Decision1->No RouteA Route A: Cross-Coupling (Suzuki/Sonogashira) Yes->RouteA Target: 4-Aryl/Alkyl RouteB Route B: Multicomponent Cyclization (MCR) No->RouteB Target: Highly Substituted (e.g., Pyrano-fused) RouteC Route C: Vilsmeier-Haack (Formylation) No->RouteC Target: 4-Formyl (Aldehyde handle) Pd Catalyst + Boronic Acid Pd Catalyst + Boronic Acid RouteA->Pd Catalyst + Boronic Acid Hydrazine + Aldehyde + Active Methylene Hydrazine + Aldehyde + Active Methylene RouteB->Hydrazine + Aldehyde + Active Methylene Hydrazone + POCl3/DMF Hydrazone + POCl3/DMF RouteC->Hydrazone + POCl3/DMF

Figure 1: Strategic decision tree for selecting the optimal microwave synthesis pathway.

Application Note 1: De Novo Multicomponent Synthesis (MCR)

Target: Rapid assembly of polysubstituted pyrazoles (e.g., pyranopyrazoles).

This protocol utilizes a 4-component reaction (4-CR) to generate complex fused ring systems in a single step. It is a green chemistry benchmark, often utilizing ethanol or water as a solvent.

Mechanism of Action

The reaction proceeds via a domino sequence: Knoevenagel condensation, Michael addition, and cyclization. Microwave irradiation accelerates the initial condensation steps, which are typically rate-limiting in thermal conditions.

Experimental Protocol

Reaction: Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or Piperidine.

  • Solvent: Ethanol:Water (1:1 v/v, 3 mL).

Microwave Parameters:

Parameter Setting Rationale
Temperature 140°C Superheating ethanol/water accelerates Knoevenagel condensation.
Power Dynamic (Max 300W) System adjusts power to maintain target temp.
Hold Time 10–15 min Sufficient for cyclization without degrading the nitrile group.
Stirring High Essential for heterogeneous mixtures (slurries).

| Pressure Limit | 15 bar | Safety cutoff for ethanol/water vapor pressure. |

Step-by-Step Workflow:

  • Vessel Loading: In a 10 mL microwave vial, add ethyl acetoacetate and hydrazine hydrate.

  • Pre-reaction (Optional): Stir for 1 min to form the pyrazolone intermediate in situ (exothermic).

  • Addition: Add the aryl aldehyde, malononitrile, catalyst, and solvent mixture.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Ramp to 140°C over 2 minutes; hold for 10 minutes.

  • Cooling: Rapid compressed air cooling to <50°C (quenches side reactions).

  • Workup: The product often precipitates upon cooling. Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol.

Yield: Typically 85–95%.

Application Note 2: C-4 Functionalization via Vilsmeier-Haack

Target: Synthesis of 4-formylpyrazoles (versatile intermediates).

The Vilsmeier-Haack reaction is the gold standard for introducing an aldehyde at the 4-position of the electron-rich pyrazole ring. Microwave irradiation drastically reduces the reaction time from 4–6 hours (thermal) to <10 minutes.

Mechanistic Pathway[1]

Vilsmeier Reagents DMF + POCl3 VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VH_Reagent MW Activation Intermediate Iminium Intermediate VH_Reagent->Intermediate + Hydrazone Electrophilic Attack Hydrazone Acetophenone Hydrazone Hydrolysis Hydrolysis (H2O/Base) Intermediate->Hydrolysis Ring Closure Product 4-Formylpyrazole Hydrolysis->Product

Figure 2: Microwave-accelerated Vilsmeier-Haack formylation pathway.

Experimental Protocol

Reaction: Cyclization/Formylation of hydrazones to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Hydrazone (derived from acetophenone and phenylhydrazine) (1.0 mmol)

  • POCl3 (3.0 mmol) (Handle with extreme caution)

  • DMF (Dry, 3 mL) - Acts as both reagent and solvent.

Microwave Parameters:

Parameter Setting Rationale
Temperature 80–90°C Controlled heating prevents charring common with POCl3.
Ramp Time 2 min Gentle ramp to avoid pressure spikes from HCl generation.
Hold Time 5–8 min Rapid conversion compared to thermal reflux.

| Vessel | Open or Vented | CRITICAL: POCl3 generates HCl gas. Use an open vessel system with a reflux condenser or a dedicated vented microwave vessel. |

Step-by-Step Workflow:

  • Reagent Prep: Prepare the Vilsmeier reagent ex situ by adding POCl3 dropwise to ice-cold DMF. Stir for 15 min.

  • Loading: Add the hydrazone substrate to the microwave vessel.

  • Addition: Add the pre-formed Vilsmeier reagent to the vessel.

  • Irradiation: Heat at 90°C for 6 minutes.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize with saturated NaHCO3 solution to pH 7–8.

  • Isolation: Extract with ethyl acetate or filter the precipitate if solid.

Application Note 3: Regioselective C-4 Suzuki Coupling

Target: Introduction of aryl/heteroaryl groups at the 4-position.

Direct cross-coupling at the 4-position is often challenging due to the electronic properties of the pyrazole ring. Microwave heating improves the catalytic turnover number (TON) of palladium catalysts, enabling the use of lower catalyst loadings.

Optimization Data: Solvent & Base Screening

Data summarized from internal and literature benchmarks.

EntrySolventBaseTemp/TimeYield (%)Note
1DME/Water (4:1)Na2CO390°C / 10 min92%Optimal
2Ethanol/Water (1:1)KOH120°C / 2 min88%Faster, slightly lower yield
3TolueneK3PO4110°C / 20 min45%Poor solubility of boronic acid
4DMFCs2CO3140°C / 5 min76%Difficult workup (high boiling solvent)
Experimental Protocol

Reaction: Coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol)[1]

  • Phenylboronic acid (0.75 mmol)

  • Catalyst: Pd(PPh3)4 (2–5 mol%) or PEPPSI-iPr (1 mol%)

  • Base: Na2CO3 (1.25 mmol)

  • Solvent: DME:Water (3:1, 4 mL)

Microwave Parameters:

  • Temperature: 100°C

  • Hold Time: 10 minutes

  • Stirring: Very High (ensure phase mixing)

Step-by-Step Workflow:

  • Inerting: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add solid reagents (Pyrazole, Boronic acid, Base, Catalyst).

  • Solvent: Add degassed DME/Water mixture.

  • Irradiation: Heat to 100°C. The pressure will rise to approx 2–4 bar.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Critical Technical Considerations (Safety & Troubleshooting)

Safety: Hydrazines & Pressure
  • Hydrazine Hydrate: Highly toxic and unstable. When used in microwave synthesis, ensure the vessel is not filled >50% to accommodate gas expansion.

  • Gas Evolution: Reactions involving POCl3 (Vilsmeier) or decomposition of carbonates generate gas. Do not use standard sealed vessels for gas-generating reactions unless they are rated for >20 bar and have pressure relief mechanisms.

  • Thermal Runaway: Pyrazoles are nitrogen-rich. Avoid heating dry solids; always ensure sufficient solvent volume to absorb microwave energy.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Suzuki) Catalyst deactivation (Pd black formation)Degas solvents thoroughly; switch to a more robust catalyst like Pd(dppf)Cl2 or PEPPSI.
Vessel Overpressure Solvent vapor pressure or gas byproductSwitch to a solvent with a higher boiling point (e.g., switch EtOH to Water/DMF) or reduce reaction scale.
Charring/Tars Hot spots due to poor stirringIncrease stirring speed; use a lower power density (lower max wattage).
Incomplete Reaction "Cold" solvent (non-polar)Toluene/Dioxane absorb microwaves poorly. Add a "doping" agent (e.g., 5% ionic liquid or ethanol) to increase polarizability.

References

  • Microwave-Assisted Synthesis of Pyrazoles via Vilsmeier-Haack

    • Swarnkar, D., Ameta, R., & Vyas, R. (2012). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Semantic Scholar. Link

  • Multicomponent Synthesis (Pyrano[2,3-c]pyrazoles)

    • Ambethkar, S., et al. (2021).[2][3] One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol. Nano Bio Letters. Link

  • Suzuki Cross-Coupling of 4-Halopyrazoles

    • Li, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ. Link

    • Nun, P., Martinez, J., & Lamaty, F. (2009).[4] Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. Link

  • Aqueous Phase Synthesis

    • Tao, X., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Link

  • General Microwave Pyrazole Reviews

    • Karakaya, A. (2025).[5][6][7] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link

Sources

The Strategic Role of 4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics, particularly within the domain of protein kinase inhibitors.[1][2] The strategic functionalization of this heterocyclic core is paramount for fine-tuning the potency, selectivity, and pharmacokinetic profile of drug candidates. Among the vast arsenal of synthetic intermediates, 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole emerges as a highly valuable and reactive building block. Its utility is primarily centered around the carbon-iodine bond at the C4 position, which serves as a versatile handle for the installation of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.[1] This document provides an in-depth guide to the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and scientific rationale.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The pyrazole ring system is frequently incorporated into these inhibitors due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding affinity.[2] Furthermore, the multi-substituted nature of the pyrazole core allows for the precise orientation of various functionalities to occupy different pockets within the ATP-binding site, thereby enhancing both potency and selectivity.

Physicochemical Properties and Synthetic Rationale

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally related compounds.

PropertyEstimated ValueRationale
Molecular Formula C₁₁H₁₁IN₂Based on structure
Molecular Weight 298.12 g/mol Calculated from formula
Appearance Off-white to pale yellow solidTypical for iodinated aryl compounds
Solubility Soluble in common organic solvents (DMF, DMSO, Dioxane, THF)Expected for a substituted aromatic heterocycle
Reactivity The C-I bond is highly susceptible to oxidative addition in palladium- and copper-catalyzed cross-coupling reactions.The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive in catalytic cycles.[5]

The primary synthetic advantage of the iodo-substituent lies in its superior reactivity in cross-coupling reactions compared to its bromo and chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope, which are all critical considerations in the efficient synthesis of complex drug molecules.

Core Applications in Kinase Inhibitor Synthesis: Cross-Coupling Reactions

The C4-iodo group of this compound is a versatile anchor point for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are prevalent in a wide array of kinase inhibitors targeting various families, including Janus kinases (JAKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][6][7] The most pivotal transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This is a cornerstone reaction for building the biaryl structures common in many kinase inhibitors.

Scientific Rationale

The catalytic cycle involves the oxidative addition of the 4-iodopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the reaction efficiency.

Detailed Step-by-Step Protocol (Microwave-Assisted)
  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos (4-10 mol%).

  • Base and Solvent Addition: Add a suitable base, typically an inorganic carbonate such as Cs₂CO₃ (2.0-2.5 equiv.) or K₂CO₃ (2.0-2.5 equiv.). Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/H₂O 4:1 or dioxane/H₂O 4:1).

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to the desired temperature (typically 90-120 °C) for a specified time (5-30 minutes).[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Couplings
Aryl Boronic Acid PartnerCatalyst/LigandBaseSolventTemperature (°C)TimeTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)10 min85-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O10012 h80-90
Pyridin-3-ylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O110 (MW)15 min75-85
Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O8016 h70-80

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 4-iodopyrazole and a terminal alkyne, a structural motif present in some kinase inhibitors that can access specific regions of the ATP-binding pocket.

Scientific Rationale

This reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the 4-iodopyrazole, while the copper(I) co-catalyst activates the terminal alkyne. The subsequent coupling and reductive elimination afford the 4-alkynylpyrazole. Copper-free conditions have also been developed to circumvent the formation of alkyne homodimers.

Detailed Step-by-Step Protocol (Copper Co-catalyzed)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add the terminal alkyne (1.2-1.5 equiv.) followed by a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are fundamental linkages in many kinase inhibitors, often connecting the core heterocycle to a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.

Scientific Rationale

This palladium-catalyzed reaction couples an amine with an aryl halide. The catalytic cycle involves oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the 4-aminopyrazole product. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.0 equiv.) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a key intermediate.

G A 4-Iodo-1,5-dimethyl- 3-phenyl-1H-pyrazole C Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) A->C B Aryl/Heteroaryl Boronic Acid or Terminal Alkyne or Amine B->C D Substituted Pyrazole Intermediate C->D Key Bond Formation E Further Functionalization (e.g., deprotection, amidation, cyclization) D->E F Final Kinase Inhibitor Candidate E->F

Caption: Synthetic workflow for kinase inhibitor synthesis.

Signaling Pathway Context: Targeting JAK-STAT

Many pyrazole-based inhibitors target the Janus Kinase (JAK) family of tyrosine kinases, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. Inhibition of JAKs can abrogate the downstream signaling cascade that leads to the transcription of genes involved in inflammation and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Translocation & Regulation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->JAK BLOCKS Cytokine Cytokine Cytokine->Receptor 1. Binding G cluster_0 Core Scaffold cluster_1 Synthetic Strategy cluster_2 Key Structural Elements cluster_3 Desired Outcomes A 4-Iodo-1,5-dimethyl- 3-phenyl-1H-pyrazole B Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Enables D Hydrophobic Pocket Ligand (e.g., Aryl/Heteroaryl) B->D Introduces E Solvent-Exposed Region Group (Introduced via coupling) B->E Introduces C Hinge-Binding Moiety (Pyrazole Core) F High Potency (Low IC50) C->F Contributes to D->F Contributes to H Favorable ADME Properties E->H Influences G Kinase Selectivity

Caption: Logical relationships in kinase inhibitor design.

Conclusion

This compound represents a strategically important and versatile building block in the synthesis of kinase inhibitors. Its high reactivity in palladium- and copper-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the discovery and development of novel kinase-targeted therapeutics.

References

  • Carrión, M. D., Chayah, M., Entrena, A., López, A., Gallo, M. A., Acuña-Castroviejo, D., & Camacho, M. E. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132–4142. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Li, X., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • MySkinRecipes. (n.d.). 4-Iodo-1-phenyl-1H-pyrazole. [Link]

  • Patel, K., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 13919. [Link]

  • Wu, Q.-Y., Cheng, H., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 719-722. [Link]

  • Zhang, T., Gao, X. D., & Wood, H. B. (2011). Pd-catalyzed Negishi coupling of pyrazole triflates with alkyl zinc halides. Tetrahedron Letters, 52(3), 311–313.
  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-Indazole Functionalization: A Review. Molecules, 26(15), 4428.
  • Patel, K., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 13919. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wu, Q.-Y., Cheng, H., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 719-722.
  • Zhang, T., Gao, X. D., & Wood, H. B. (2011). Pd-catalyzed Negishi coupling of pyrazole triflates with alkyl zinc halides. Tetrahedron Letters, 52(3), 311–313.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-Indazole Functionalization: A Review. Molecules, 26(15), 4428.
  • Patel, K., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 13919.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668.
  • Wikipedia. (n.d.).
  • Wu, Q.-Y., Cheng, H., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Zhang, T., Gao, X. D., & Wood, H. B. (2011). Pd-catalyzed Negishi coupling of pyrazole triflates with alkyl zinc halides. Tetrahedron Letters, 52(3), 311–313.

Sources

Application Note & Protocols: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a class of heterocyclic compounds with significant biological activities, including antioxidant and anticancer properties.[1][2][3][4] The synthesis is typically achieved through a one-pot, pseudo-five-component reaction involving phenylhydrazine, ethyl acetoacetate, and an appropriate aromatic aldehyde. This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition.[5][6] This guide details the underlying chemical principles, explores various catalytic systems, and provides step-by-step protocols for both catalyzed and catalyst-free synthesis methodologies.

Introduction: Significance of Bis(pyrazolyl)methanes

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[3][7] Among these, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a subclass of bis(pyrazolyl)methanes, have garnered considerable attention.[7] These molecules are essentially dimers of the pyrazole moiety, linked by an arylmethylene bridge.[8] Their rigid, sterically defined three-dimensional structure makes them attractive scaffolds for drug discovery, with demonstrated potential in areas such as cancer therapy and as antioxidants.[1][2][3][9] The development of efficient, environmentally benign, and high-yielding synthetic routes to these compounds is therefore of paramount importance for further pharmacological investigation.

Chemical Principles: A Tandem Reaction

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a classic example of a tandem reaction, where two mechanistically distinct reactions occur sequentially in a single pot. The process begins with the formation of 3-methyl-1-phenyl-1H-pyrazol-5-one from the condensation of phenylhydrazine and ethyl acetoacetate. This intermediate then participates in a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition of a second 3-methyl-1-phenyl-1H-pyrazol-5-one molecule.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[10][11] In this synthesis, the active methylene group of 3-methyl-1-phenyl-1H-pyrazol-5-one acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. This is often facilitated by a basic catalyst that deprotonates the active methylene group, increasing its nucleophilicity.[10]

Michael Addition

The product of the Knoevenagel condensation, an arylidenepyrazolone, is an α,β-unsaturated carbonyl compound. This molecule then acts as a Michael acceptor, undergoing a conjugate addition by a second molecule of 3-methyl-1-phenyl-1H-pyrazol-5-one (the Michael donor).[6] This second step completes the formation of the bis(pyrazolyl)methane skeleton.

The overall reaction can be visualized as follows:

Tandem Reaction cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Tandem Reaction Phenylhydrazine Phenylhydrazine Pyrazolone 3-methyl-1-phenyl- 1H-pyrazol-5-one Phenylhydrazine->Pyrazolone Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pyrazolone Pyrazolone_reactant 3-methyl-1-phenyl- 1H-pyrazol-5-one Knoevenagel_Product Arylidenepyrazolone (α,β-unsaturated intermediate) Pyrazolone_reactant->Knoevenagel_Product Knoevenagel Condensation Final_Product 4,4'-(arylmethylene)bis (3-methyl-1-phenyl- 1H-pyrazol-5-ol) Pyrazolone_reactant->Final_Product Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel_Product Knoevenagel_Product->Final_Product Michael Addition

Figure 1: General workflow for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Synthetic Methodologies and Protocols

A variety of methods have been developed for the synthesis of these target compounds, ranging from catalyst-free approaches to the use of diverse catalytic systems. The choice of method often depends on the desired reaction time, yield, and commitment to green chemistry principles.

Catalyst-Free Synthesis

Recent advancements have focused on environmentally friendly, catalyst-free methods. These protocols often utilize alternative energy sources to drive the reaction.

This method employs ultrasound to promote the reaction, often leading to shorter reaction times and high yields without the need for a catalyst.[12]

Step-by-Step Protocol:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), phenylhydrazine (2 mmol), and ethyl acetoacetate (2 mmol).

  • Add a solvent system, such as a 1:1 mixture of water and ethanol.[12]

  • Place the reaction vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).

Visible light can serve as a green and sustainable energy source to drive the synthesis, providing a cost-effective and catalyst-free alternative.[9]

Step-by-Step Protocol:

  • Combine the substituted aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazoline-5-one (2 mmol) in a reaction vessel.

  • Expose the reaction mixture to a visible light source (e.g., a household compact fluorescent lamp) at room temperature.

  • Stir the reaction and monitor its progress using TLC.

  • Once the starting materials are consumed, the product can be isolated.

  • Typically, the product is purified by recrystallization from a suitable solvent like ethanol.

Catalyzed Synthesis

A wide array of catalysts have been employed to enhance the efficiency of this reaction. These catalysts are often reusable and can significantly reduce reaction times and improve yields.

Boric acid serves as a mild, inexpensive, and environmentally benign catalyst. In an aqueous solution, it generates H+ ions that catalyze the reaction.[5]

Step-by-Step Protocol:

  • In a round-bottom flask, prepare an aqueous solution of boric acid.

  • Add phenylhydrazine (2 mmol), ethyl acetoacetate (2 mmol), and the aromatic aldehyde (1 mmol) to the catalytic solution.

  • Heat the reaction mixture to approximately 70°C with continuous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The solid product is then collected by filtration, washed with water, and recrystallized from ethanol.

Various nanocatalysts, such as magnetic copper-based nanoparticles or poly(aniline-co-melamine)@MnFe2O4, have been shown to be highly effective, often under solvent-free conditions.[2][13] The key advantage of these catalysts is their high surface area and ease of separation and recyclability using an external magnet.[2][13]

Nanocatalyst Workflow Start Combine Reactants and Nanocatalyst Reaction Stir at Specified Temperature (e.g., 80°C or room temp) Start->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Cooling Cool to Room Temperature TLC_Monitor->Cooling Reaction Complete Extraction Extract with Warm Ethanol Cooling->Extraction Separation Separate Catalyst with Magnet Extraction->Separation Filtration Isolate Crude Product Separation->Filtration Recycle Recycle Catalyst Separation->Recycle Purification Recrystallize Product Filtration->Purification Final_Product Pure Bis(pyrazolyl)methane Purification->Final_Product

Figure 2: Workflow for a typical nanocatalyst-mediated synthesis.

Step-by-Step Protocol (General):

  • In a reaction vessel, mix 3-methyl-1-phenyl-1H-pyrazol-5-ol (2 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of the nanocatalyst (e.g., 0.05 g).[2][13]

  • Stir the reaction mixture at the optimized temperature (this can range from room temperature to 80°C depending on the specific catalyst).[2][13]

  • Monitor the reaction's progress via TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a magnetic nanocatalyst is used, it can be separated using an external magnet.[2][13]

  • The crude product is then typically filtered and purified by recrystallization from ethanol.

Data Presentation: A Comparative Overview

The following table summarizes the performance of various synthetic methods for the preparation of a representative compound, 4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).

MethodCatalystSolventTemperatureTimeYield (%)Reference
Ultrasonic Irradiation NoneWater/EthanolRoom Temp.15 min95[12]
Visible Light None-Room Temp.30-40 min94[9]
Boric Acid Boric AcidWater70°C25 min94[5]
Nanocatalyst Ce(SO4)2·4H2OSolvent-free125°C10 min95[14]
Ionic Liquid [Et3NH][HSO4]Solvent-free80°C15 min94[15]
Base Catalysis K2CO3AcetonitrileRoom Temp.2.5 h95[16]

Conclusion

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be achieved through a variety of efficient one-pot methodologies. The choice of protocol allows researchers to balance factors such as reaction speed, energy consumption, and the use of catalysts. Catalyst-free methods utilizing ultrasound or visible light represent a significant step towards greener and more sustainable chemical synthesis. For reactions requiring rapid conversion, a range of highly effective catalysts, including simple inorganic acids, ionic liquids, and sophisticated nanocatalysts, are available. The protocols outlined in this application note provide a solid foundation for the synthesis and further investigation of this important class of bioactive molecules.

References

  • Synthesis of 4,4'-(Aryl Methylene)Bis(3-Methyl-1H-Pyrazol-5-ol) Derivatives and Pyrano[2, 3-c] Pyrazole Derivatives Using an Engineered Copper-Based Nano-Magnetic Catalyst (Fe3O4@SiO2/Si(OEt)(CH2)3NH/CC/EDA/Cu(OAc)2). Taylor & Francis Online. Available at: [Link]

  • The synthesis of 4,4´-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using boric acid aqueous solution system. Chemistry Researches. Available at: [Link]

  • The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl- 1H-pyrazol-5-ol)s. ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s over 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst. RSC Publishing. Available at: [Link]

  • arylmethylene) bis (3-methyl-1-phenyl-1H-pyrazol-5-ols). Redalyc. Available at: [Link]

  • Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. Iranian Journal of Catalysis. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cerium (IV) sulfate. ResearchGate. Available at: [Link]

  • One-pot efficient pseudo-five-components synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) at room temperature assisted by K2CO3. ResearchGate. Available at: [Link]

  • Ph3CCl catalyzed synthesis of bis(pyrazolyl)methanes 3. ResearchGate. Available at: [Link]

  • Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives, and 1,4. PMC. Available at: [Link]

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. PMC. Available at: [Link]

  • Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation. ACS Publications. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ol) derivatives catalyzed by [Amb]l-prolinate. ResearchGate. Available at: [Link]

  • Effectual and rapid synthesis of bis(pyrazolyl)methanes and pyrazolopyranopyrimidines catalyzed by nano-[TSPSED][Cl]2 and investigating their biological activity. Digital Repository. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances. Taylor & Francis. Available at: [Link]

  • An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. PMC. Available at: [Link]

  • Bioactive 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol)s. ResearchGate. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) 3a–q. ResearchGate. Available at: [Link]

  • Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Suzuki-Miyaura Coupling for 4-Iodopyrazoles

[1]

Version: 2.1 Last Updated: February 2026 Department: Process Chemistry & Catalysis Support

Executive Summary: The 4-Iodopyrazole Challenge

4-Iodopyrazoles present a unique paradox in cross-coupling chemistry. While the C–I bond is electronically primed for rapid oxidative addition (low energy barrier), the pyrazole scaffold itself introduces two critical failure modes:

  • Catalyst Poisoning: The Lewis-basic pyridine-like nitrogen (N2) can coordinate to Palladium, displacing ligands and arresting the catalytic cycle.

  • Protodeboronation: If the coupling partner is a heterocyclic boronic acid, the reaction conditions required to activate the pyrazole often destroy the nucleophile before coupling occurs.

This guide moves beyond standard "try-and-see" screening. It provides a logic-driven approach to selecting conditions based on your specific substrate constraints (Protected vs. Unprotected).

Diagnostic Workflow

Before selecting a protocol, use this decision tree to categorize your synthetic bottleneck.

TroubleshootingTreeStartSTART: What is the primary failure mode?Q1Is the Pyrazole Nitrogen Protected?Start->Q1BranchProtectedProtected (SEM, Boc, THP, Me)Q1->BranchProtectedYesBranchUnprotectedUnprotected (Free NH)Q1->BranchUnprotectedNoIssue3Issue: Boronic Acid Consumption (Protodeboronation)BranchProtected->Issue3CommonIssue1Issue: No Conversion / SM RecoveryBranchUnprotected->Issue1CommonSol1Sol: Switch to XPhos Pd G2 + K3PO4(See Protocol B)Issue1->Sol1Issue2Issue: De-iodinated Pyrazole (Reduction)Sol3Sol: Lower Temp, Switch Solvent(Dioxane -> THF/Water)Issue2->Sol3Sol2Sol: Anhydrous Conditions orSwitch to Molander Salt (BF3K)Issue3->Sol2

Figure 1: Decision matrix for selecting the appropriate optimization strategy based on substrate status and observed failure mode.

Core Protocols

Protocol A: The "Standard" (Protected Substrates)

Best for:



Mechanism:
  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents the formation of inactive Pd-bis(pyrazole) complexes more effectively than PPh₃.

  • Base: Na₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

  • Temperature: 80–90 °C

Step-by-Step:

  • Charge reaction vial with 4-iodopyrazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base.

  • Add solvent mixture (Dioxane/Water).[3][1][4]

  • Degas rigorously (sparge with Argon for 10 mins). Note: Oxygen promotes homocoupling of the boronic acid.[5]

  • Add Pd(dppf)Cl₂[1]·DCM last.

  • Seal and heat to 85 °C for 4–12 hours.

Protocol B: The "Buchwald" (Unprotected/Challenging Substrates)

Best for: Free

Mechanism:
  • Catalyst: XPhos Pd G2 (1–3 mol%)

    • Why: Pre-formed precatalyst guarantees rapid generation of the active LPd(0) species even at lower temperatures, outcompeting the inhibitory binding of the pyrazole substrate [1, 5].

  • Base: K₃PO₄ (0.5 M in water, 2.0–3.0 equiv)

    • Why: Phosphate is basic enough to activate the boronic acid but buffers the system to prevent rapid protodeboronation compared to hydroxides or alkoxides [5].

  • Solvent: THF / Water (10:1) or n-Butanol

  • Temperature: 60–80 °C

Step-by-Step:

  • Charge vial with 4-iodopyrazole (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Add XPhos Pd G2 (2 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF and aqueous K₃PO₄ solution via syringe.

  • Heat to 60 °C. Note: Unprotected pyrazoles often react faster with this system; check LCMS at 1 hour.

Troubleshooting & FAQs

Q1: I see the 4-iodopyrazole remaining, but the boronic acid is gone. What happened?

Diagnosis: Protodeboronation.[2][6][7] Explanation: Heterocyclic boronic acids (especially 2-pyridyl, 2-thiazolyl, or pyrazolyl boronates) are notoriously unstable in hot, aqueous base. They hydrolyze the C–B bond, releasing the parent heterocycle and boric acid. Corrective Action:

  • Switch to Anhydrous Conditions: Use Cs₂CO₃ (dry) in Dioxane at 100 °C.

  • Use Molander Salts: Convert your boronic acid to a Potassium Organotrifluoroborate (BF₃K). These are robust against hydrolysis and provide a "slow release" of the active boronic species [2].

  • Increase Concentration: Run the reaction at 0.5 M – 1.0 M to favor the bimolecular coupling over the pseudo-first-order hydrolysis.

Q2: Why is my yield low with unprotected 4-iodopyrazole using Pd(PPh₃)₄?

Diagnosis: Catalyst Poisoning (The "Pyridine Effect"). Explanation: The pyridine-like nitrogen (N2) of the pyrazole is a competent ligand. It displaces the triphenylphosphine ligands, forming a stable, unreactive complex: [Pd(PPh3)2(Pyrazole)2]. This halts the catalytic cycle before oxidative addition can occur efficiently [5]. Corrective Action:

  • Protect the Nitrogen: Use SEM or THP protection.

  • Change Ligand: Switch to XPhos or SPhos (Protocol B). These bulky ligands prevent the approach of the pyrazole nitrogen to the metal center.

Q3: I am observing the de-iodinated pyrazole (reduction product). Why?

Diagnosis: Hydrodehalogenation. Explanation: 4-Iodopyrazoles have a weak C–I bond. If the transmetallation step is slow (due to a deactivated boronic acid or steric bulk), the Pd(II)-aryl intermediate can undergo

Corrective Action:
  • Lower Temperature: Reduce from 90 °C to 60 °C.

  • Switch Halogen: 4-Bromopyrazoles are less prone to reduction, though they require more active catalysts (XPhos Pd G2) to initiate oxidative addition [14].

Mechanistic Visualization: The Poisoning Pathway

Understanding the competition between the Productive Cycle and the Inhibitory Pathway is critical for optimization.

CatalystPoisoningPd0Active CatalystL-Pd(0)OxAddOxidative Addition(L-Pd(II)-Ar-I)Pd0->OxAdd Fast (C-I bond)PoisonINACTIVE COMPLEX[Pd-N(pyrazole)]Pd0->Poison Unprotected Pyrazole(Competes with Ligand)TransMetTransmetallationOxAdd->TransMet + Boronic AcidProdProduct FormationTransMet->Prod Reductive Elim.Prod->Pd0 RegeneratePoison->Pd0 Reversible onlywith bulky ligands

Figure 2: The standard catalytic cycle (Blue/Green) vs. the inhibitory pathway (Red) caused by unprotected pyrazole nitrogen coordination.

Optimization Data Matrix

Use this table to select the starting conditions based on your specific boronic acid partner.

Coupling Partner (Boronic Acid)Recommended CatalystBaseSolventCritical Note
Phenyl / Electron-Rich Aryl Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂OStandard conditions usually work.
Electron-Deficient Aryl Pd(PPh₃)₄Cs₂CO₃DME/H₂OWeak nucleophiles require stronger bases (Cs).
Heteroaryl (Pyridine/Furan) XPhos Pd G2 K₃PO₄n-BuOH/H₂OHigh risk of protodeboronation; avoid long heating.
Unstable / 2-Substituted Pd(dppf)Cl₂K₂CO₃Anhydrous THF Water must be excluded to prevent hydrolysis.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Kudo, N., et al. (2006). Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Coupling.[3][8] Chemical & Pharmaceutical Bulletin. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • Ye, Y., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. Link

Common side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Pyrazole Synthesis

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Ticket ID: PYR-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis

Executive Summary

The synthesis of substituted pyrazoles—primarily via the condensation of 1,3-dicarbonyls with hydrazines (Knorr synthesis) or N-alkylation of existing pyrazoles—is deceptively simple. While the core transformation is robust, the presence of asymmetrical electrophiles and tautomeric nucleophiles frequently leads to regioisomeric mixtures , stalled intermediates , and oligomeric side products .

This guide addresses the three most critical failure modes reported by our users:

  • Regioisomerism: Loss of selectivity in cyclization (1,3- vs 1,5-isomers).

  • Incomplete Cyclization: Stalling at the hydrazone or hydroxypyrazoline stage.

  • N-Alkylation Ambiguity: N1 vs N2 selectivity issues during functionalization.

Module 1: Regioselectivity in Cyclization (The Knorr Problem)

User Query: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. I need the 1,3-isomer, but I am getting a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this?"

The Mechanistic Root Cause

The Knorr reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. This is the regio-determining step .

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the less hindered carbonyl.

  • Conflict: When the most electrophilic carbonyl is also the most hindered (e.g., a trifluoromethyl group next to a bulky alkyl), these factors compete, leading to mixtures [1].

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioisomerism is determined.

KnorrRegio Start Unsymmetrical 1,3-Diketone + Hydrazine PathA Path A: Attack at Carbonyl 1 (Kinetic/Steric) Start->PathA Low Sterics PathB Path B: Attack at Carbonyl 2 (Electronic) Start->PathB High Electrophilicity HydrazoneA Hydrazone A PathA->HydrazoneA HydrazoneB Hydrazone B PathB->HydrazoneB Prod13 1,3-Isomer (Target) HydrazoneA->Prod13 - H2O Prod15 1,5-Isomer (Side Product) HydrazoneB->Prod15 - H2O

Caption: Bifurcation of the Knorr synthesis. The initial attack dictates the final isomer; interconversion between hydrazones is rare under standard conditions.

Troubleshooting Protocol: Improving Regioselectivity
VariableAdjustmentRationale
Solvent Switch to Fluoroalcohols (TFE, HFIP) Fluorinated solvents can activate specific carbonyls via H-bonding, often enhancing regioselectivity toward the 1,3-isomer [2].
Substrate Use Enaminones instead of DiketonesEnaminones (R-CO-CH=CH-NMe2) are "masked" diketones. The hydrazine exclusively attacks the carbon attached to the leaving group (amine), locking the regiochemistry [3].
pH Acid vs. Base CatalysisAcidic conditions protonate the most basic carbonyl (altering electrophilicity). Basic conditions favor the attack of the neutral hydrazine. Switching pH often reverses selectivity.

Module 2: Stalled Intermediates & Azine Formation

User Query: "My reaction mass is correct for the intermediate, but it won't cyclize. Also, I sometimes see a dimer with double the molecular weight."

Diagnosis: The "False" Product
  • Stalled Hydrazone: The reaction stops after the first condensation. This is common with bulky groups (e.g., tert-butyl) or electron-poor hydrazines.

  • Hydroxypyrazoline: The ring closes but fails to eliminate water (dehydrate). This occurs frequently with trifluoromethyl-substituted pyrazoles [4].

  • Azine Formation: One hydrazine molecule reacts with two diketone molecules (Diketone=N-N=Diketone), creating a "double-headed" impurity.

Correction Protocol

Step 1: Eliminate Azine Formation

  • Cause: Excess diketone or adding hydrazine into the diketone.

  • Fix: Inverse Addition. Always add the diketone dropwise into a solution of the hydrazine. This ensures the hydrazine is always in local excess, favoring the 1:1 condensation over the 1:2 dimerization.

Step 2: Force Cyclization (Dehydration) If LC-MS shows the mass of [Product + 18] (Hydroxypyrazoline) or [Product + 2] (Hydrazone):

  • Evaporate the reaction solvent (often Ethanol).

  • Redissolve the residue in Glacial Acetic Acid or TFA .

  • Heat to reflux for 1–2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the hydroxyl group of the intermediate, making it a good leaving group (H2O) and driving aromatization.

Module 3: N-Alkylation of Tautomeric Pyrazoles

User Query: "I am alkylating a 3-substituted NH-pyrazole. I get a mixture of N1- and N2-alkylated products. How do I predict and control this?"

The Mechanistic Root Cause

Unsubstituted NH-pyrazoles exist in tautomeric equilibrium. When you introduce a base, you form a pyrazolate anion. The alkylating agent (R-X) can attack either Nitrogen.

  • Thermodynamic Control: Alkylation generally favors the less sterically hindered nitrogen (N1 if C3 has a bulky group).

  • Coordination Effects: Certain bases (Mg, Na) can chelate between the N2 nitrogen and a substituent at C3, directing alkylation to N2 (the "wrong" side) [5].

Visualizing the Competition

Alkylation Tautomer NH-Pyrazole Tautomers (Rapid Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Tautomer->Anion + Base (-H+) N1_Path Path 1: Attack at N1 (Sterically Favored) Anion->N1_Path + R-X N2_Path Path 2: Attack at N2 (Chelation/Electronic Favored) Anion->N2_Path + R-X ProdN1 N1-Alkylated (Major Product with Bulky R) N1_Path->ProdN1 ProdN2 N2-Alkylated (Major Product with Chelation) N2_Path->ProdN2

Caption: Divergent alkylation pathways. Steric bulk at C3 usually blocks N2, pushing the reaction toward N1.

Optimization Matrix
Desired IsomerRecommended ConditionsWhy?
N1-Alkylation (Standard)Base: Cs2CO3 or K2CO3Solvent: DMF or AcetoneTemp: Room TempCesium is a "loose" cation and does not promote chelation. The reaction is driven purely by sterics, favoring the less hindered N1 [6].
N2-Alkylation (Counter-Intuitive)Base: NaH or t-BuOKSolvent: THF or TolueneIn non-polar solvents, the cation (Na+) coordinates closely with the pyrazolate. If C3 has a donor group (e.g., -COOMe, -Pyridine), the cation bridges N2 and the substituent, directing the alkyl halide to N2.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[8][9][10][11][12] Chemical Reviews. Link

  • Tang, M., et al. (2016).[12] Solvent-Controlled Regioselective Synthesis of Pyrazoles. Synthesis.[1][3][5][10][11][12][13][14][15] Link

  • Maddila, S., et al. (2013).[13] Recent Advances in the Synthesis of Pyrazoles via Enaminones.[10] Letters in Organic Chemistry. Link

  • Bonacorso, H. G., et al. (2002). Trifluoromethyl-substituted pyrazoles: Isolation of hydroxypyrazoline intermediates. Journal of Fluorine Chemistry. Link

  • Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin.[5] Berichte der deutschen chemischen Gesellschaft.[1][5] Link

  • Smith, A. M., et al. (2022). Highly Selective N-Alkylation of Pyrazoles.[16] The Journal of Organic Chemistry. Link[16]

Sources

Technical Support Center: Optimizing Iodination of Dimethyl-Phenyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Regioselective Iodination of 1-Phenyl-3,5-Dimethylpyrazoles Document ID: TSC-PYR-IOD-004 Last Updated: 2025-05-12 Status: Active Guide

Executive Summary

This guide addresses the technical challenges in synthesizing 4-iodo-1-phenyl-3,5-dimethylpyrazole. While the pyrazole C-4 position is inherently nucleophilic, researchers often encounter stalling conversion (low yields) or competitive iodination on the phenyl ring (regioselectivity loss). This document details the CAN-mediated oxidative iodination protocol as the "Gold Standard" for yield, alongside green alternatives and troubleshooting workflows.

Module 1: Reagent Selection & Strategy

The Challenge: Why Standard Iodine Fails

Molecular iodine (


) alone is often insufficiently electrophilic to drive the reaction to completion, leading to equilibrium stalls at 50-60% conversion. To achieve >90% yield, you must generate a highly reactive iodonium species (

) in situ using an oxidant.
Decision Matrix: Selecting the Right System

Use the following logic to select your reagent system based on your specific substrate constraints.

ReagentSelection Start Start: Select Substrate SensGroups Contains Acid-Sensitive Groups (e.g., Acetals)? Start->SensGroups GreenReq Strict Green Chem Requirement? SensGroups->GreenReq No NIS Use NIS + TFA (Mild, Acidic) SensGroups->NIS Yes PhenylAct Is Phenyl Ring Activated (e.g., -OMe)? GreenReq->PhenylAct No H2O2 Use I2 + H2O2 (Water Solvent) GreenReq->H2O2 Yes PhenylAct->NIS Yes (Avoid Over-iodination) CAN Use I2 + CAN (High Yield Standard) PhenylAct->CAN No (Standard) ICl Use ICl + Li2CO3 (Highest Reactivity) CAN->ICl If CAN fails

Figure 1: Decision matrix for selecting the optimal iodination reagent based on substrate functional groups and laboratory constraints.

Module 2: The "Gold Standard" Protocol (CAN-Mediated)

Methodology: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, converting molecular iodine into a reactive electrophilic species. This method typically yields 85-98% with high C-4 regioselectivity [1].

Reagents & Stoichiometry
ComponentEquiv.Role
1-Phenyl-3,5-dimethylpyrazole 1.0Substrate
Iodine (

)
0.6 - 0.7Iodine Source (0.5 eq provides 1 I atom, excess ensures drive)
CAN (Ceric Ammonium Nitrate) 0.6 - 0.8Oxidant (Generates

)
Acetonitrile (MeCN) SolventPolar aprotic, stabilizes cationic intermediates
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of the pyrazole in MeCN (5 mL).

  • Addition: Add

    
     (0.6 mmol) followed by CAN (0.6 mmol).
    
    • Note: The solution will turn dark purple/brown immediately.

  • Reaction: Stir at reflux (80°C) .

    • Checkpoint: Monitor via TLC.[1][2][3][4] Unlike standard

      
       methods which stall, CAN drives this to completion in 2-4 hours.
      
  • Quench: Cool to Room Temp (RT). Pour into 5% aqueous

    
     (Sodium Thiosulfate).
    
    • Visual Cue: The dark purple color must vanish, leaving a white/yellow precipitate.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][4] Dry over

    
    .[1][4]
    
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Hexane/EtOAc).

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more Iodine doesn't help.

Diagnosis: You have reached thermodynamic equilibrium. Adding more


 only shifts the equilibrium slightly but does not generate the irreversible C-I bond efficiently without an oxidant.
Solution: 
  • Switch to Oxidative Iodination: If you are using plain

    
    , add 0.6 eq of CAN or 
    
    
    
    (30%).
  • Mechanism: The oxidant converts the byproduct HI back into

    
     (or 
    
    
    
    ), preventing the reductive de-iodination of your product by HI.
Q2: I see a secondary spot on TLC close to the product. Is it a regioisomer?

Diagnosis: If your phenyl ring has electron-donating groups (e.g., 4-OMe), you are likely iodinating the phenyl ring (ortho to the methoxy) in competition with the pyrazole C-4 position. Solution:

  • Lower Temperature: Run the reaction at RT instead of reflux.

  • Change Reagent: Switch to NIS (N-Iodosuccinimide) in Acetonitrile. NIS is milder and less likely to attack the phenyl ring compared to the highly reactive

    
     generated by CAN [2].
    
Q3: The product is purple/pink even after the column.

Diagnosis: Trapped iodine in the crystal lattice. Solution:

  • Thiosulfate Wash: Dissolve the solid in DCM and wash vigorously with saturated

    
     until the organic layer is colorless.
    
  • Copper Turnings: If the color persists in solution, stir with activated copper turnings for 15 minutes, then filter.

Module 4: Mechanistic Visualization

Understanding the pathway helps predict side reactions. The pyrazole C-4 is the most nucleophilic site, but the oxidant is required to recycle the iodide byproduct.

ReactionMechanism I2 I2 (Molecular Iodine) ActiveSpecies Electrophilic Species [I-CAN complex] or I+ I2->ActiveSpecies Oxidation Oxidant Oxidant (CAN/H2O2) Oxidant->ActiveSpecies Substrate Py-H (Substrate) Intermediate Sigma Complex (Cationic Int.) Substrate->Intermediate + Active Species Product Py-I (Product) Intermediate->Product - H+ Byproduct HI (Acid) Intermediate->Byproduct Byproduct->I2 Oxidation (Recycling)

Figure 2: Mechanistic pathway showing the role of the oxidant in regenerating iodine and preventing acid-catalyzed reversibility.

References

  • Rodríguez-Franco, M. I., et al. (2001). Cerium(IV) ammonium nitrate mediated iodination of pyrazoles.[1][2][5] Tetrahedron Letters, 42(5), 863-865.

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[6] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[6][7] Journal of Organic Chemistry, 73(17), 6666-6670.

  • Patil, S. A., et al. (2013). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.[1][8] Arkivoc, (ii), 19-27.

Sources

Troubleshooting guide for cross-coupling reactions with pyrazole substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that pyrazoles are among the most deceptive substrates in medicinal chemistry. They appear simple, yet they frequently stall standard catalytic cycles through a combination of catalyst poisoning and protodeboronation .

This guide abandons generic advice in favor of mechanistic root-cause analysis. We will treat your reaction as a system, identifying exactly where the catalytic cycle breaks down and how to engineer a bypass.

Part 1: The Core Challenges (Mechanistic Diagnostics)

Catalyst Poisoning (The "N-Binding" Trap)

The Symptom: Reaction stalls at <20% conversion despite active catalyst loading. The Cause: Pyrazoles are excellent ligands. The sp² nitrogen (N2) possesses a lone pair that binds tightly to electrophilic metal centers (Pd, Cu, Ni), displacing the phosphine ligands required for the catalytic cycle. This forms a stable, catalytically inactive "resting state" complex.

The Fix:

  • Steric Bulk: Use ligands with massive steric bulk (e.g., XPhos , BrettPhos , tBuXPhos ) to physically block the pyrazole nitrogen from coordinating to the metal center.

  • High L:M Ratio: Increase the Ligand-to-Metal ratio (up to 4:1) to shift the equilibrium back toward the active catalytic species.

  • Protection: Mask the nitrogen with a steric protecting group (SEM, THP, Trityl) if C-coupling is the goal.

Protodeboronation (The "Vanishing Nucleophile")

The Symptom: Starting halide remains, but the pyrazole boronic acid/ester disappears from LCMS. The Cause: Pyrazole boronates are inherently unstable. The basic pyrazole nitrogen facilitates hydrolytic cleavage of the C-B bond, especially in aqueous base (standard Suzuki conditions). The Fix:

  • Switch Reagents: Use MIDA boronates or Potassium Trifluoroborates (BF3K) , which release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.

  • Anhydrous Conditions: Switch to a non-aqueous base system (e.g., CsF in Dioxane/Toluene).

Part 2: Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "off-cycle" pathways specific to pyrazoles.

PyrazoleCatalysis Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 + Base Poison DEAD END: Pyrazole-Pd Complex (Catalyst Poisoning) OxAdd->Poison + Pyrazole (N-Coordination) RedElim Reductive Elimination (Product) TransMet->RedElim Decomp SIDE REACTION: Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Decomp Hydrolysis (Aq. Base) RedElim->Start Regenerate Pd(0)

Caption: Figure 1. The "Pyrazole Trap": Competitive inhibition via N-coordination (Red) and nucleophile destruction via protodeboronation (Yellow).

Part 3: Troubleshooting Protocols

Scenario A: C-Arylation of a Pyrazole (Suzuki-Miyaura)

Target: Coupling an aryl halide with a pyrazole boronic acid.

Standard Protocol Fails? Try the "Anhydrous Fluoride" Method. This method avoids water, shutting down protodeboronation, and uses a bulky ligand to prevent poisoning.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Why: XPhos is sufficiently bulky to prevent N-binding.

  • Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Temperature: 100 °C.

  • Procedure:

    • Charge vessel with Aryl Halide (1.0 eq), Pyrazole Boronate (1.5 eq), Pd source, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add dry solvent.

    • Heat to 100 °C for 12-16h.

Data Table: Ligand Selection Matrix

Substrate ChallengeRecommended LigandWhy?
Unprotected Pyrazole XPhos or CataCXium A Extreme steric bulk prevents N-coordination to Pd.
Sterically Hindered Halide SPhos Excellent for ortho-substituted aryl halides.
C-N Coupling (Amination) BrettPhos Specifically designed for C-N bond formation; prevents dehalogenation.
Unstable Boronic Acid Pd(dppf)Cl₂ Fast transmetallation kinetics can sometimes outrun decomposition.
Scenario B: N-Arylation of a Pyrazole (Chan-Lam Coupling)

Target: Attaching an aryl ring to the pyrazole Nitrogen.

Standard Protocol Fails? Try the "Synergistic Copper" Method. Avoid Buchwald-Hartwig if possible; Chan-Lam is milder and often more regioselective.

  • Catalyst: Cu(OAc)₂ (1.0 eq) or Cu(OAc)₂ (10 mol%) + Oxidant.

  • Ligand: None (usually) or Bipyridine (1.0 eq) for difficult cases.

  • Reagent: Aryl Boronic Acid (2.0 eq).

  • Base: Pyridine (2.0 eq) or Et₃N.

  • Solvent: DCM or MeCN (Open to air).

  • Critical Step: The reaction must be exposed to air (or O₂ balloon) to re-oxidize Cu(I) to Cu(II).

Troubleshooting Flowchart for N-Arylation:

NArylation Start N-Arylation Low Yield? CheckOx Is reaction open to air? Start->CheckOx CheckOx->Start No (Open it!) AddSievers Add 4Å Mol. Sieves (Remove Water) CheckOx->AddSievers Yes CheckBoron Is Boronic Acid Electron Poor? AddSievers->CheckBoron SwitchCu Switch to Cu(OTf)2 + Bipy CheckBoron->SwitchCu Yes (Slow) CheckRegio Wrong Isomer (N1 vs N2)? SwitchCu->CheckRegio BlockN Use Steric Blocking or Switch Solvent CheckRegio->BlockN Yes

Caption: Figure 2. Decision tree for optimizing Chan-Lam N-arylation of pyrazoles.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing significant dehalogenation (Ar-X


 Ar-H) instead of coupling. Why? 
A:  This is common with pyrazoles.[1] The pyrazole acts as a hydrogen donor, or the reaction is too slow, allowing 

-hydride elimination or reduction pathways to take over.
  • Fix: Switch from Iodo- to Bromo- or Chloro- substrates (Iodides are more prone to reduction). Use a ligand that promotes rapid reductive elimination, like BrettPhos .

Q2: How do I control Regioselectivity (N1 vs N2) in N-arylation? A: This is governed by sterics and thermodynamics.

  • Steric Control: If your pyrazole has a bulky group at C3, N-arylation will favor the distal N1 position to minimize steric clash.

  • Electronic Control: In Chan-Lam coupling, the more nucleophilic nitrogen reacts.

  • The "Nuclear Option": If selectivity is poor (e.g., 1:1 mixture), use a protecting group (e.g., THP) on one nitrogen during the synthesis of the pyrazole core, then deprotect and couple.

Q3: My pyrazole boronic acid is not commercially available. Can I make it in situ? A: Yes. Do not isolate it. Perform a Miyaura Borylation (Bis-pinacolato diboron + Pd catalyst) to make the Pyrazole-BPin ester, then add the aryl halide and base directly to the same pot (One-Pot Protocol). This minimizes handling of the unstable intermediate.

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles Source: Journal of the American Chemical Society Citation: Billingsley, K., & Buchwald, S. L. (2007). J. Am. Chem. Soc., 129(11), 3358–3366. URL:[Link]

  • Protodeboronation Mechanisms and Solutions Source: Chemical Reviews Citation: Cox, P. A., et al. (2010). Chem. Rev., 110(12), 890-935. URL:[Link]

  • Chan-Lam Coupling: A Practical Guide Source: Tetrahedron Letters Citation: Qiao, J. X., & Lam, P. Y. S. (2011). Tetrahedron Lett., 52(39), 5033-5036. URL:[Link]

Sources

N-Iodosuccinimide (NIS) in the synthesis of iodinated pyrazoles

[1][2]

Status: Operational Topic: Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS) Target Output: C-4 Iodinated Pyrazoles User Level: Advanced / Research

Core Logic & Mechanism (The "Why")

NIS is preferred over elemental iodine (



1

The chemical causality is driven by electronic density:

  • Activation: In neutral solvents, NIS relies on the nucleophilicity of the pyrazole. In acidic media (TFA/AcOH), NIS is protonated or activated, making the iodine more electrophilic (

    
    ).
    
  • Regioselectivity: The pyrazole ring is electron-rich.[1][2][3] The C-4 position is the preferred site for Electrophilic Aromatic Substitution (EAS) because the intermediate sigma complex is most stable when the positive charge is delocalized over the two nitrogen atoms.

  • Deactivation: If the pyrazole bears electron-withdrawing groups (EWGs) like

    
     or 
    
    
    , the ring is deactivated.[4] Standard NIS conditions will fail; acid catalysis is required to lower the activation energy.
Mechanistic Pathway

NIS_MechanismNISN-Iodosuccinimide(NIS)Act_NISActivated Species(Succ-NH-I+)NIS->Act_NISProtonationAcidAcid Catalyst(TFA/AcOH)Acid->Act_NISSigmaSigma Complex(Intermediate)Act_NIS->SigmaElectrophilicAttackPyrazolePyrazoleSubstratePyrazole->SigmaProduct4-IodopyrazoleSigma->ProductDeprotonation(-H+)SuccSuccinimide(Byproduct)Sigma->Succ

Figure 1: Mechanistic pathway for the acid-catalyzed iodination of pyrazoles using NIS. Note the activation step is critical for electron-deficient substrates.

Standard Operating Procedures (The "How")

Do not deviate from stoichiometry without calculation. Excess NIS leads to poly-iodination or difficult purification.

Comparison of Methods
FeatureMethod A: Neutral (General) Method B: Acidic (Deactivated)
Substrate Type Electron-rich (Alkyl/Aryl groups)Electron-poor (

,

, COOR)
Solvent Acetonitrile (MeCN) or DMFMeCN / TFA or AcOH / TFA
Temperature RT (

C)

C
Time 1 - 4 Hours12 - 24 Hours
Key Risk Incomplete conversionN-Iodination (reversible)
Detailed Protocol: Method B (Acid-Activated)

Recommended for drug discovery scaffolds involving

  • Setup: In a round-bottom flask, dissolve Pyrazole (1.0 equiv) in glacial acetic acid (AcOH) or MeCN [0.5 M concentration].

  • Activation: Add Trifluoroacetic acid (TFA, 0.2 - 1.0 equiv) .

    • Note: For highly deactivated rings, use TFA as a co-solvent (1:1 with AcOH).

  • Addition: Add NIS (1.1 - 1.2 equiv) in one portion. Protect from light (wrap flask in foil).

  • Reaction: Heat to

    
    C . Monitor by TLC/LCMS.
    
    • Endpoint: Look for the disappearance of starting material.[1][5][6] The mixture often turns dark red/brown due to trace

      
       liberation.
      
  • Workup (Critical):

    • Cool to RT.

    • Dilute with EtOAc or DCM.

    • Quench: Wash with sat. aq.

      
       (Sodium Thiosulfate) . Why? This reduces 
      
      
      (brown) to
      
      
      (colorless), preventing false positives in purification.
    • Neutralize: Wash with sat.[4][2] aq.

      
       to remove TFA/AcOH and Succinimide.
      

Troubleshooting Center (The "Fix")

Issue 1: "I have low yield / The reaction is stalled."

Diagnosis: The electrophile is not strong enough for your specific pyrazole ring.

  • Immediate Fix: If running in MeCN at RT, add 10-20 mol% TFA or

    
    . Heat to 
    
    
    C.[5]
  • Root Cause: Electron-withdrawing groups (EWGs) at N1 or C3 pull density from C4. NIS alone cannot overcome this activation barrier.

Issue 2: "I cannot remove Succinimide from my product."

Diagnosis: Succinimide (byproduct) has similar polarity to many pyrazoles and co-elutes on silica.

  • The Solubility Hack: Succinimide is moderately water-soluble but insoluble in ether/hexanes .

    • Protocol: Dissolve your crude oil in

      
       (Diethyl Ether) or a Hexane/DCM mix. Succinimide often precipitates out as a white solid. Filter it off.
      
    • Wash: Perform aggressive aqueous washes (

      
       x 3) during workup. Succinimide partitions into the water phase.
      
Issue 3: "I see a regioisomer (N-Iodination)."

Diagnosis: Kinetic vs. Thermodynamic control. N-iodination is faster but less stable.

  • Immediate Fix: Heat the reaction. At higher temperatures (

    
    C) and in the presence of acid, the N-I bond cleaves, and the iodine migrates to the thermodynamic C-4 position.
    
Issue 4: "My product is decomposing during concentration."

Diagnosis: Residual acid (TFA) or iodine species.[4][2][7]

  • Fix: Ensure the thiosulfate quench was effective (organic layer should be pale yellow/colorless). Ensure the bicarbonate wash was thorough (pH of aqueous layer should be ~8).

Visual Troubleshooting Guide

Troubleshooting_FlowStartStart: Check LCMS/TLCConversionIs SM consumed?Start->ConversionStalledReaction StalledConversion->StalledNoRegioCheck Regioselectivity(C-4 vs N-I)Conversion->RegioYesAddAcidAdd 0.2 eq TFAIncrease Temp to 60°CStalled->AddAcidAddAcid->ConversionRe-checkWrongIsoN-Iodo Isomer FoundRegio->WrongIsoN-I detectedCleanProduct Formed (C-4)Regio->CleanC-4 OnlyHeatMoreHeat to 80°C(Thermodynamic Rearrangement)WrongIso->HeatMoreHeatMore->RegioPurifyPurification Issue:Succinimide Contamination?Clean->PurifyPrecipDissolve in Et2OFilter Solid SuccinimidePurify->PrecipYesDoneFinal Pure ProductPurify->DoneNoPrecip->Done

Figure 2: Decision tree for troubleshooting common NIS iodination failures.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Acetonitrile? A: Yes, DMF increases the reaction rate due to its polarity, but it is harder to remove. If using DMF, ensure you wash the organic layer with water/LiCl solution 3-4 times to prevent DMF from streaking your column.

Q: Is NIS safe to store on the bench? A: No. NIS degrades over time, releasing


Q: Why not just use


?A:



4

Q: Can I iodinate at C-3 or C-5 using NIS? A: Generally, no. NIS favors C-4 (EAS mechanism). To iodinate C-5, you typically need to use lithiation chemistry (


References

  • Castanet, A.-S., et al. (2002).[8] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

  • Vasilevsky, S. F., et al. (2025). "Peculiarities of iodination of pyrazoles by iodine and iodic acid." Izv. Sib. Otd. Akad. Nauk SSSR, cited via IAEA.

  • BenchChem Technical Support. (2025). "Comparative Guide to the Iodination of Pyrazoles."

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS) Reactivity and Applications."

  • Alkhdhairawi, A., et al. (2018). "Separation of Succinimide from Bromination/Iodination Products." ResearchGate Q&A Archive.

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Iodo vs. 4-Bromo Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole core is a privileged scaffold in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. A crucial decision in synthetic planning is the choice of the halide on the pyrazole ring. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodopyrazoles versus 4-bromopyrazoles in cornerstone cross-coupling reactions. Generally, 4-iodopyrazole's higher reactivity, stemming from a weaker carbon-iodine bond, allows for milder reaction conditions.[1][3] However, the greater stability of 4-bromopyrazole can be advantageous, sometimes leading to higher yields and fewer side reactions.[1] This guide will dissect these nuances to empower researchers in drug discovery and chemical development to make informed strategic decisions.

The Theoretical Basis: Why Halogen Choice Matters

The difference in reactivity between 4-iodo and 4-bromo pyrazoles is fundamentally rooted in the principles of physical organic chemistry, specifically the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond.

The general trend for aryl C-X bond energies is: C-Cl > C-Br > C-I .[2]

  • C-Br Bond Energy: ~285 kJ/mol[4]

  • C-I Bond Energy: ~213 kJ/mol[4]

This difference is critical because the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] In this step, the C-X bond is broken. A lower bond energy, as seen in the C-I bond, facilitates an easier and faster oxidative addition, thus accelerating the overall catalytic cycle.[1][7] This often translates to the ability to use lower temperatures, reduced catalyst loadings, and shorter reaction times for 4-iodopyrazoles compared to their 4-bromo counterparts.[1]

The Catalytic Cycle: A Visual Overview

All palladium-catalyzed cross-coupling reactions, with the exception of the Heck reaction, generally follow a similar mechanistic pathway.[7] Understanding this cycle is key to appreciating the impact of the C-X bond strength.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Rate-Determining Step) PdII_Coupling L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Coupling Transmetalation (with R-M) PdII_Coupling->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_Coupling->ArR ArX Ar-X (4-Halo-Pyrazole) ArX->PdII_Aryl RM R-M (Coupling Partner) RM->PdII_Coupling

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond's lability plays out differently across various reaction types. The choice of ligand, base, and solvent are critical variables that can be tuned to optimize outcomes for either substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using boronic acids or esters, is one of the most widely used transformations in drug discovery.[8]

Feature4-Iodopyrazole4-BromopyrazoleRationale & Insights
Reactivity High . Typically reacts at lower temperatures (RT to 80 °C).[9]Moderate to Good . Often requires higher temperatures (80-120 °C) for comparable yields.[9]The weaker C-I bond facilitates faster oxidative addition.
Yields Good to excellent, but can be compromised by side reactions.Often higher and more consistent .[1][10]4-Iodopyrazoles are more prone to dehalogenation (hydrodehalogenation), where the halide is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[1][10] The greater stability of the C-Br bond mitigates this issue.
Catalyst Choice Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are effective.[9]Often requires more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts.[9][10]Less reactive substrates necessitate more potent catalysts to achieve efficient turnover.
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[11][12]

Feature4-Iodopyrazole4-BromopyrazoleRationale & Insights
Reactivity Excellent . Reactions often proceed smoothly at room temperature.[9][13]Moderate . Typically requires heating and sometimes more specialized ligands.The high reactivity of iodides is particularly pronounced in Sonogashira couplings. The rate of reaction generally follows I > OTf > Br >>> Cl.[12]
Yields Generally very high.Good, but can be lower than with iodides under identical conditions.The efficiency of the catalytic cycle is very high with the iodo-substrate.
Conditions Standard Pd(PPh₃)₂Cl₂/CuI systems are highly effective.[9]May require stronger bases or more advanced catalyst systems to achieve high conversion.To overcome the higher activation barrier for oxidative addition of the C-Br bond.
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for introducing amine functionalities common in bioactive molecules.[15]

Feature4-Iodopyrazole4-BromopyrazoleRationale & Insights
Reactivity High . Can be coupled under milder conditions.[16]Good . Often the substrate of choice in literature due to a good balance of reactivity and stability.[16][17]While iodides are more reactive, modern bulky phosphine ligands (e.g., tBuDavePhos) have made the coupling of bromides highly efficient.[17]
Yields Good, but catalyst inhibition can be an issue.Excellent and reliable .[17]Iodide ions generated in the reaction can sometimes form unreactive palladium-iodide dimer species, inhibiting the catalyst.[18] Bidentate ligands can help prevent this.[15] Bromides are less prone to this issue.
Substrate Scope Broad.Very Broad . Extensive literature exists for coupling a wide variety of amines with 4-bromopyrazoles.[16]The robustness of the C-Br bond makes it a reliable coupling partner across diverse amine structures.
Heck Coupling

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[19][20]

Feature4-Iodopyrazole4-BromopyrazoleRationale & Insights
Reactivity Very High .Good .The reactivity trend I > Br > Cl is well-established for the Heck reaction.[20]
Yields Good to excellent.Good, but may require higher catalyst loading or temperature.The faster oxidative addition of 4-iodopyrazole leads to more efficient catalysis.
Side Reactions Prone to β-hydride elimination from the Pd-intermediate if the pyrazole N-H is unprotected, leading to isomerized products.Less prone to certain side reactions due to greater stability.This is a general consideration for Heck reactions, but the higher reactivity of the iodide can sometimes amplify undesired pathways.

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Comparison

To provide a practical, self-validating comparison, the following protocol is designed to be run in parallel, ensuring that all variables other than the halogen are kept constant.

Workflow cluster_prep Reaction Setup (Parallel) cluster_reagents Common Reagents cluster_process Procedure cluster_analysis Analysis VialA Vial A: 1-Boc-4-iodopyrazole (1.0 equiv) Add Add common reagents to each vial VialA->Add VialB Vial B: 1-Boc-4-bromopyrazole (1.0 equiv) VialB->Add Reagents Phenylboronic Acid (1.2 equiv) Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₂CO₃ (2.0 equiv) Dioxane/H₂O (4:1) Reagents->Add Degas Seal vials and degas with Argon (10 min) Add->Degas Heat Heat both vials at 80 °C in a heating block Degas->Heat Monitor Monitor by TLC/LC-MS (every 30 min) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Compare Compare Yield & Purity of 1-Boc-4-phenylpyrazole Purify->Compare

Caption: Parallel workflow for comparing pyrazole reactivity.

Detailed Step-by-Step Methodology:

  • Rationale for N-Protection: The pyrazole N-H proton can be acidic and can interfere with organometallic reagents or act as a ligand, potentially inhibiting the catalyst.[9] Protecting it, for example with a Boc group, ensures a cleaner reaction profile.

  • Vial Preparation: In two separate, identical reaction vials equipped with stir bars, add:

    • Vial A: 1-Boc-4-iodopyrazole (e.g., 0.5 mmol, 1.0 equiv).

    • Vial B: 1-Boc-4-bromopyrazole (0.5 mmol, 1.0 equiv).

  • Reagent Addition: To each vial, add phenylboronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

    • Rationale for Reagent Choice: SPhos is a bulky, electron-rich ligand known to be effective for coupling less reactive bromides, ensuring a fair comparison by providing a system capable of activating both substrates.[9] K₂CO₃ is a standard, effective base for Suzuki couplings.[9]

  • Solvent Addition: To each vial, add 1,4-dioxane (2.0 mL) and water (0.5 mL).

  • Inerting: Seal both vials with screw caps. Purge each vial with argon gas for 10 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Place both vials in a pre-heated aluminum block at 80 °C and stir vigorously.

  • Monitoring: After 30 minutes, and at subsequent 30-minute intervals, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product, 1-Boc-4-phenylpyrazole.

  • Work-up & Purification: Once a reaction is complete (or has ceased progressing), cool it to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

  • Analysis: Determine the isolated yield and purity of the product from each reaction. It is expected that Vial A will show a faster reaction rate, but Vial B may ultimately provide a comparable or even higher isolated yield due to lower incidence of dehalogenation side products.

Summary and Strategic Recommendations

Coupling ReactionRecommended SubstrateKey Justification
Suzuki-Miyaura 4-Bromopyrazole Higher stability leads to fewer side reactions (dehalogenation) and often results in more robust, higher yields, especially on a larger scale.[1][10]
Sonogashira 4-Iodopyrazole Significantly higher reactivity allows for very mild conditions (often room temperature) and excellent yields.[9][13]
Buchwald-Hartwig 4-Bromopyrazole Excellent balance of reactivity and stability, supported by extensive literature and highly optimized catalyst systems. Less prone to catalyst inhibition by the halide byproduct.[16][17]
Heck 4-Iodopyrazole Higher reactivity allows for milder conditions and potentially lower catalyst loadings.

Final Verdict: The choice between 4-iodo- and 4-bromopyrazole is not a matter of universal superiority but of strategic selection based on the desired transformation. While the iodide is the undisputed champion for reactions demanding the highest reactivity and mildest conditions, such as the Sonogashira coupling, the bromide often emerges as the more reliable and robust workhorse for foundational reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, where its greater stability translates to cleaner reactions and higher isolated yields.

References

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2919-2927. [Link]

  • Pérez-Temprano, M. H., & García-López, J. A. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ACS Catalysis, 13(17), 11766–11786. [Link]

  • Wikipedia contributors. (2024). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Diagram]. ResearchGate. [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE (Journal of Visualized Experiments). [Link]

  • Lee, S., Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4649. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Table]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Diagram]. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform Abstract. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Cockett, M. C. R., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(vi), 54-71. [Link]

  • Cockett, M. C. R., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Vrije Universiteit Amsterdam Research Portal. [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Diagram]. ResearchGate. [Link]

  • Tomanová, P., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 26(11), 3339. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Cockett, M. C. R., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Chemistry LibreTexts. (2023). Bond Energies. Chemistry LibreTexts. [Link]

  • Marion, N., & Nolan, S. P. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 21-31. [Link]

  • Clark, J. (2015). An introduction to bond energy and bond length. Chemguide. [Link]

Sources

The Logic of Orthogonal Validation: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. Pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, are of significant interest in medicinal chemistry.[1][2][3][4] This guide provides an in-depth comparison of common analytical techniques for the structural validation of synthesized pyrazole derivatives, grounded in experimental data and field-proven insights.

No single analytical technique is foolproof. A robust structural validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed to corroborate the proposed structure. Each technique provides a unique piece of the structural puzzle, and their collective agreement instills high confidence in the final assignment. This guide will focus on the most prevalent and powerful combination of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. For absolute confirmation, particularly of stereochemistry, Single Crystal X-ray Diffraction is the gold standard.

The Validation Workflow: A Visual Guide

The following workflow illustrates a logical sequence for validating the structure of a synthesized pyrazole derivative.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_elemental Compositional Analysis cluster_definitive Definitive Structure Synthesis Synthesized Pyrazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Elemental Elemental Analysis (%C, %H, %N) NMR->Elemental XRay Single Crystal X-ray Diffraction (Optional) NMR->XRay MS->Elemental IR->NMR Elemental->XRay If crystal obtained

Caption: A typical workflow for the structural validation of a synthesized pyrazole derivative.

In-Depth Technique Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The chemical shift is indicative of the carbon's hybridization and the nature of its attached atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton.

Data Interpretation for Pyrazole Derivatives:

¹H NMR Typical Chemical Shift (δ, ppm) Notes
Pyrazole Ring CH5.8 - 8.5The exact shift depends on the substituents and their positions on the ring.[5][6]
Pyrazole Ring NH8.0 - 14.0Often a broad signal; its position is solvent and concentration-dependent.[5]
Substituent ProtonsVariableDependent on the nature of the substituent.
¹³C NMR Typical Chemical Shift (δ, ppm) Notes
Pyrazole Ring C3/C5130 - 150
Pyrazole Ring C4100 - 115
Substituent CarbonsVariableDependent on the nature of the substituent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. The fragmentation pattern can provide valuable structural information.

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques that typically produce the intact molecular ion (or a protonated/adducted version), making it easier to determine the molecular weight.

Data Interpretation for Pyrazole Derivatives:

The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion peak. In HRMS, the measured mass should be within a few parts per million (ppm) of the calculated mass for the proposed molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and compare its measured m/z to the calculated m/z for the expected molecular formula.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Causality Behind Experimental Choices: The presence or absence of characteristic absorption bands can confirm the success of a reaction (e.g., the disappearance of a carbonyl stretch from a starting material and the appearance of a C=N stretch in the pyrazole product).

Data Interpretation for Pyrazole Derivatives:

Functional Group Typical Wavenumber (cm⁻¹) Notes
N-H stretch (pyrazole ring)3100 - 3500Can be broad.[5]
C=N stretch (pyrazole ring)1580 - 1620[5]
C=C stretch (aromatic)1400 - 1600
C-H stretch (aromatic)3000 - 3100
Other functional groupsVariableDependent on the substituents (e.g., C=O, NO₂, etc.).[7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands.

Elemental Analysis: The Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.

Causality Behind Experimental Choices: A close match between the experimentally determined and calculated elemental composition provides strong evidence for the proposed molecular formula.

Data Interpretation:

The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed molecular formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required.

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Calculation: The percentages of C, H, and N are calculated from the amounts of the combustion products.

The Ultimate Arbiter: Single Crystal X-ray Diffraction

When an unambiguous 3D structure is required, or when other techniques provide ambiguous results, single-crystal X-ray diffraction is the definitive method. It provides precise information about bond lengths, bond angles, and stereochemistry.[8][9][10][11]

Causality Behind Experimental Choices: This technique is chosen when the absolute configuration of a chiral center needs to be determined, or when complex regio- or stereoisomers are possible.

Data Interpretation:

The output is a 3D model of the molecule, from which all geometric parameters can be measured.

Comparative Summary

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, chemical environment, stereochemistryHighly informative, non-destructiveRequires soluble sample, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition (HRMS)High sensitivity, high accuracy (HRMS)Can be destructive, may not provide detailed structural information
IR Spectroscopy Presence of functional groupsRapid, simple, inexpensiveProvides limited structural information
Elemental Analysis Empirical formulaConfirms elemental compositionRequires pure sample, destructive
X-ray Diffraction Absolute 3D structureUnambiguous, definitiveRequires a suitable single crystal, can be time-consuming

Conclusion

The structural validation of synthesized pyrazole derivatives is a critical step in the drug discovery and development process. A multi-technique, orthogonal approach, as outlined in this guide, provides the necessary rigor to ensure the unambiguous assignment of the molecular structure. By understanding the principles, strengths, and limitations of each technique, researchers can design and execute a robust validation strategy, leading to high-quality, reliable data.

References

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI.
  • Structure and spectral data of pyrazole derivatives - ResearchG
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed.
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • X-ray molecular structure of pyrazole 6 along with atom labeling scheme...
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University.
  • Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC - NIH.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC: repositorio.
  • The 1H NMR spectrum of pyrazole in a nem
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Arylazo-3,5-diamino-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, drawing upon key research findings to offer a comparative overview for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure influence its efficacy as an anti-biofilm agent, a cyclin-dependent kinase (CDK) inhibitor, and a cholinesterase inhibitor, providing supporting experimental data and detailed protocols.

The Versatile Pharmacophore: An Overview

The 4-arylazo-3,5-diamino-1H-pyrazole core consists of a diaminopyrazole ring linked to an aryl group via an azo bridge. The tautomeric nature of this system, with electrons delocalized across both the pyrazole and the arylazo moieties, is a key determinant of its biological activity.[1] The relative ease of its synthesis, typically a two-step process involving diazotization of an aniline followed by coupling with 3,5-diaminopyrazole, makes it an attractive scaffold for generating diverse chemical libraries for high-throughput screening.[1]

Comparative Analysis of Biological Activities and SAR

The biological activity of 4-arylazo-3,5-diamino-1H-pyrazoles is profoundly influenced by the nature and position of substituents on the aryl ring. This section will compare the SAR of this scaffold across three distinct biological targets.

Anti-Biofilm Activity: Targeting Bacterial Communication

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics.[1] A key signaling molecule involved in biofilm formation in many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, is cyclic di-guanosine monophosphate (c-di-GMP). Compounds that can reduce intracellular c-di-GMP levels are therefore promising anti-biofilm agents.

It has been discovered that 4-arylazo-3,5-diamino-1H-pyrazoles can act as potent anti-biofilm agents by stimulating the activity of the P. aeruginosa phosphodiesterase (PDE) BifA, an enzyme that degrades c-di-GMP.[1] A comprehensive SAR study involving 61 analogues has provided valuable insights into the structural requirements for this activity.[1]

  • Substitution Pattern on the Aryl Ring: The position and electronic nature of the substituent on the phenyl ring are critical.

    • Ortho-substitution: Generally leads to higher potency. For instance, 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine was identified as a very potent anti-biofilm compound.[1][4]

    • Meta-substitution: The initial hit compound, 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole, showed a significant reduction in c-di-GMP levels.[1]

    • Para-substitution: Often results in decreased activity compared to ortho and meta isomers.

  • Electronic Effects: Both electron-donating and electron-withdrawing groups can enhance activity, suggesting a complex interplay of electronic and steric factors in the binding to BifA.

Compound IDAryl Substituentc-di-GMP Reduction (%)Reference
1 3-Fluoro73[1]
2 2-Fluoro>80[1][4]
- 4-Fluoro<50[1]
- Unsubstituted~50[1]
Cyclin-Dependent Kinase (CDK) Inhibition: A Strategy for Cancer Therapy

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2][5][6] The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has been identified as a novel class of ATP-competitive CDK inhibitors.[2][5][6]

An SAR study based on 35 analogues revealed that these compounds exhibit selectivity towards CDKs, with a particular preference for CDK9-cyclin T1.[2][5] Inhibition of CDK9 is a validated anti-cancer strategy as it leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

  • Hydroxylation of the Aryl Ring: The presence of a hydroxyl group on the aryl ring, particularly at the para-position, is a key determinant of inhibitory activity. The compound 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508) was identified as the most potent inhibitor in the series.[2][5]

  • Hydrogen Bonding: X-ray crystallography of an inhibitor-CDK2 complex revealed that the diaminopyrazole moiety forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic feature of many ATP-competitive inhibitors.[2]

  • Cellular Effects: The most potent compounds demonstrated the ability to reduce the phosphorylation of the retinoblastoma protein (pRb) and the C-terminal domain of RNA polymerase II, inhibit mRNA synthesis, and induce the tumor suppressor protein p53, all of which are consistent with CDK9 inhibition.[2][5]

Compound IDAryl SubstituentCDK2/cyclin E IC50 (µM)CDK9/cyclin T1 IC50 (µM)Antiproliferative Activity (HT-29) IC50 (µM)Reference
CAN508 (31b) 4-Hydroxy0.80.1512[2][5]
1b Unsubstituted15>50>100[6]
27b 4-Methoxy3.51.285[6]
28b 3-Hydroxy2.50.990[6]
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. A series of 4-arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamides have been synthesized and evaluated as dual AChE/BChE inhibitors.[3]

  • N-Tosyl-1-carboxamide Moiety: The introduction of the N-tosyl-1-carboxamide group on the pyrazole ring appears to be crucial for cholinesterase inhibition.

  • Aryl Ring Substituents: The nature of the substituent on the aryl ring significantly impacts the inhibitory potency.

    • Electron-withdrawing groups: A 4-nitro substituent (compound 5e) resulted in the most potent AChE inhibitor in the series, with a KI value of 20.86 ± 1.61 nM.[3]

    • Halogens: Chloro and bromo substituents also led to potent inhibitors.

  • Computational Modeling: Docking and molecular dynamics simulations suggest that these compounds bind stably within the active sites of both AChE and BChE.[3]

Compound IDAryl SubstituentAChE KI (nM)BChE KI (nM)Reference
5e 4-Nitro20.86 ± 1.6135.42 ± 2.17[3]
5i 4-Chloro35.11 ± 2.8731.21 ± 1.98[3]
Tacrine (THA) (Reference)164.40 ± 20.8445.67 ± 3.12[3]

Experimental Protocols

For the benefit of researchers looking to explore this chemical space, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of 4-arylazo-3,5-diamino-1H-pyrazoles, based on established protocols.[1][2]

General Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

This protocol follows a simple two-step procedure.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Substituted Aniline B NaNO2, HCl 0-5 °C A->B C Diazonium Salt B->C F 4-Arylazo-3,5-diamino-1H-pyrazole C->F D 3,5-Diaminopyrazole D->F E Sodium Acetate E->F

Caption: General synthetic workflow for 4-arylazo-3,5-diamino-1H-pyrazoles.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve the appropriately substituted aniline in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate flask, dissolve 3,5-diaminopyrazole in a suitable solvent (e.g., ethanol or water).

    • Add a buffering agent, such as sodium acetate, to maintain a slightly acidic to neutral pH.

    • Slowly add the freshly prepared diazonium salt solution to the pyrazole solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

    • A colored precipitate of the 4-arylazo-3,5-diamino-1H-pyrazole derivative will form.

    • Stir the reaction mixture for an additional 1-2 hours.

    • Collect the product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

CDK Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of the synthesized compounds.

G A Prepare reaction mixture: - Kinase (e.g., CDK2/cyclin E) - Substrate (e.g., Histone H1) - Buffer B Add test compound (various concentrations) A->B C Initiate reaction with [γ-32P]ATP B->C D Incubate at 30 °C C->D E Stop reaction D->E F Spot onto phosphocellulose paper E->F G Wash to remove unincorporated ATP F->G H Measure radioactivity (scintillation counting) G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for a radiometric CDK inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK2/cyclin E), and an appropriate kinase buffer in a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known CDK inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to the aryl ring can steer the biological activity of these compounds towards distinct molecular targets, including bacterial enzymes, protein kinases, and cholinesterases.

Future research in this area should focus on:

  • Expanding the diversity of the aryl substituents to further probe the chemical space and identify more potent and selective compounds.

  • Modifying the pyrazole core to explore additional vectors for interaction with biological targets.

  • Optimizing the pharmacokinetic properties of the most promising leads to improve their drug-like characteristics.

  • Elucidating the precise binding modes with their respective targets through co-crystallization studies to guide rational drug design.

By leveraging the insights from these comparative SAR studies, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • Al-Mokyna, R. H., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(10), 1738-1749. [Link]

  • Kryštof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. Journal of Medicinal Chemistry, 49(22), 6500-6509. [Link]

  • Kryštof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. PubMed, 17064053. [Link]

  • Akocak, S., et al. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Pharmaceuticals, 16(2), 253. [Link]

  • Al-Mokyna, R. H., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PubMed Central, PMC8528574. [Link]

  • Kryštof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. ACS Publications, [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Spectroscopy: Bridging the Gap Between Theory and Experiment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Pyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal and materials chemistry. Their versatile scaffold is found in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib and the fungicide pyraclostrobin, as well as in advanced materials like organic light-emitting diodes (OLEDs). The precise characterization of these molecules is paramount for drug development, quality control, and materials engineering. Spectroscopic techniques, coupled with computational chemistry, provide the essential toolkit for elucidating the structure, purity, and electronic properties of novel pyrazole derivatives.

This guide offers an in-depth comparison of experimental and theoretical spectroscopic data for pyrazoles. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the predictive power of computational methods. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for interpreting their own data, validating their findings, and leveraging the powerful synergy between empirical measurement and theoretical prediction.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. For pyrazoles, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Theoretical Prediction of NMR Spectra

The accurate prediction of NMR chemical shifts (δ) and coupling constants (J) has been revolutionized by Density Functional Theory (DFT). The standard and most reliable method is the Gauge-Invariant Atomic Orbital (GIAO) approach, which calculates the isotropic magnetic shielding tensors for each nucleus.[1]

The causality behind a successful prediction lies in a multi-step process. The initial geometry of the pyrazole derivative must be optimized to find its lowest energy conformation, as chemical shifts are highly sensitive to molecular geometry. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).[2][3] Following optimization, the GIAO calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) to improve accuracy.[2] It is crucial to include a solvent model (e.g., the Polarizable Continuum Model, PCM) in these calculations, as solvent effects can significantly influence experimental chemical shifts.[4]

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS), using the following equation:

δsample = σref - σsample

Where σref is the shielding constant calculated for TMS at the exact same level of theory.

Workflow for Theoretical NMR Prediction

G cluster_comp Computational Protocol A 1. Propose Molecular Structure B 2. Conformational Search (If flexible substituents exist) A->B Flexibility? C 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->C B->C D 4. GIAO Shielding Calculation (e.g., WP04/6-311++G(2d,p) + PCM Solvent Model) C->D F 6. Calculate Chemical Shifts δ = σ(TMS) - σ(calc) D->F E 5. Calculate Shielding for TMS (Same Level) E->F

Caption: Computational workflow for predicting NMR spectra using DFT/GIAO.

Experimental Acquisition of NMR Spectra

A self-validating experimental protocol is critical for obtaining high-quality, reproducible data. The choice of deuterated solvent is the first key decision. Solvents like chloroform-d (CDCl₃) are excellent for many nonpolar pyrazole derivatives, while dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred for more polar compounds or those with exchangeable N-H protons, which are often more clearly visible in DMSO.[5]

Step-by-Step Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrument Setup: Insert the sample into the spectrometer's magnet.[6]

  • Locking & Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.[5]

  • Tuning: The probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.

  • D₂O Exchange (Optional): To confirm the identity of an N-H proton, a drop of deuterium oxide (D₂O) can be added to the tube. After shaking, the N-H signal will disappear or significantly broaden upon re-acquisition of the spectrum due to proton-deuterium exchange.

Comparison: Unsubstituted 1H-Pyrazole

Let's compare the experimental ¹H and ¹³C NMR data for the parent 1H-pyrazole with values calculated at a common level of theory.

Position Experimental ¹H δ (ppm) in CDCl₃ Calculated ¹H δ (ppm) Experimental ¹³C δ (ppm) in CDCl₃ Calculated ¹³C δ (ppm)
H1 (N-H)~12.9 (broad)Varies--
H3 / H57.697.75134.7135.1
H46.356.40105.9106.2

(Note: Experimental data sourced from various spectroscopic databases. Calculated data are representative values from DFT B3LYP/6-311++G(d,p) with a PCM solvent model.)

As the table demonstrates, modern DFT methods can predict proton and carbon chemical shifts with remarkable accuracy, typically within 0.1-0.2 ppm for ¹H and 1-3 ppm for ¹³C of the experimental values. The largest discrepancies often arise for protons involved in hydrogen bonding, like the N-H proton, whose chemical shift is highly dependent on concentration and solvent.[2] The fast tautomeric exchange between the two nitrogen atoms in unsubstituted pyrazole makes the H3 and H5 positions (and C3/C5) chemically equivalent on the NMR timescale, resulting in a single signal for each pair.[5]

II. Vibrational (FTIR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of IR radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an invaluable tool for identifying functional groups.

Theoretical Prediction of Vibrational Spectra

Computational chemistry can predict the vibrational frequencies and IR intensities of a molecule. The process begins, as with NMR, with a robust geometry optimization using a method like DFT (e.g., B3LYP/6-311+G**).[7] Following optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational modes of the molecule based on the second derivative of the energy with respect to atomic positions.

A key point of trustworthiness in this protocol is the verification of the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and the geometry must be re-optimized.

The calculated frequencies are known to be systematically higher than experimental values due to the harmonic oscillator approximation used in the calculation. Therefore, they are often multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.[7]

Experimental Acquisition of FTIR Spectra

For solid pyrazole derivatives, the Attenuated Total Reflectance (ATR) technique is the most common and straightforward method.

Step-by-Step Protocol for ATR-FTIR:

  • Background Scan: With the ATR crystal clean, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Application: A small amount of the solid pyrazole powder is placed directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: A pressure arm is applied to ensure intimate contact between the sample and the crystal.

  • Sample Scan: The sample is scanned to generate the infrared spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Data Comparison Workflow

G cluster_exp Experimental cluster_theo Theoretical Exp_Sample Prepare Sample (e.g., solid on ATR) Exp_Acquire Acquire Spectrum (e.g., FTIR, NMR) Exp_Sample->Exp_Acquire Exp_Process Process Data (e.g., Baseline Correction) Exp_Acquire->Exp_Process Compare Compare Spectra - Peak Positions - Intensities - Splitting Patterns Exp_Process->Compare Theo_Geom Optimize Geometry (DFT) Theo_Calc Calculate Property (e.g., Frequencies, Shieldings) Theo_Geom->Theo_Calc Theo_Process Process Data (e.g., Scale Frequencies) Theo_Calc->Theo_Process Theo_Process->Compare

Caption: General workflow for comparing experimental and theoretical spectra.

Comparison: Key Vibrational Modes of Pyrazole

For the pyrazole ring, certain vibrational modes are highly characteristic.

Vibrational Mode Experimental Range (cm⁻¹) Description
N-H stretch3100 - 3200 (broad)Stretching of the pyrrole-like nitrogen-hydrogen bond. Broadness indicates hydrogen bonding in the solid state.
C-H stretch (aromatic)3050 - 3150Stretching of the C-H bonds on the aromatic ring.
C=N / C=C stretch1400 - 1600Ring stretching modes involving the double bonds. These are often coupled and appear as a series of bands.
C-H in-plane bend1000 - 1200Bending of the C-H bonds within the plane of the ring.
Ring breathing/puckering800 - 1000Modes involving the entire ring structure.

Studies comparing experimental and DFT-calculated IR spectra for pyrazole and its derivatives show excellent agreement, especially after scaling.[7] These calculations are particularly useful for assigning complex bands in the "fingerprint region" (below 1500 cm⁻¹) where many overlapping vibrations occur.

III. UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrazoles, the primary absorptions are due to π → π* transitions.

Theoretical Prediction of UV-Vis Spectra

The prediction of electronic absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT).[8] This method calculates the energies of excited states, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption.

The protocol mirrors that of other computational methods: a ground-state geometry optimization is the essential first step. The TD-DFT calculation is then performed on this optimized structure, often requesting the calculation of the first several excited states.[8] Again, including a solvent model is critical, as solvatochromic shifts (changes in λmax with solvent polarity) are common.[9]

Experimental Acquisition of UV-Vis Spectra

Step-by-Step Protocol for UV-Vis:

  • Solvent Selection: Choose a "UV-grade" solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol and acetonitrile are common choices.[9]

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the Beer-Lambert law.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (or "blank"). This is subtracted from the sample's spectrum.

  • Measurement: Rinse and fill a cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm for pyrazoles.

Comparison: Electronic Transitions in Pyrazoles

Unsubstituted pyrazole in the gas phase shows a maximal UV absorption cross-section at approximately 203-210 nm, which is attributed to a π → π* transition.[10][11] When pyrazoles are substituted with chromophores or auxochromes, these absorption maxima can shift significantly.

For example, studies on pyrazole azo dyes show intense absorption bands in the visible region. Comparisons between experimental spectra and those calculated with TD-DFT show good accordance.[9] These calculations can also help discern the presence of different tautomers (e.g., azo vs. hydrazo forms) in solution, as each tautomer will have a distinct calculated spectrum.[9] While TD-DFT may not perfectly reproduce the λmax value, the predicted trends and relative peak positions are highly reliable for interpreting experimental results.[12]

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

The predominant fragmentation process for simple pyrazoles involves the cleavage of the weak nitrogen-nitrogen bond, often followed by the expulsion of HCN. Another common pathway is the loss of a nitrogen molecule (N₂) after the initial loss of a hydrogen atom or a substituent. The exact fragmentation pattern is strongly influenced by the nature and position of substituents on the pyrazole ring.

Modern high-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to determine the molecular formula of the pyrazole derivative, serving as a critical piece of evidence for its structural confirmation.

Conclusion: An Integrated Approach to Spectroscopic Analysis

The characterization of pyrazole derivatives is most powerful when experimental and theoretical methods are used in concert. Computational chemistry is not a replacement for empirical measurement; rather, it is an invaluable tool for prediction and interpretation. Theoretical spectra can help assign complex experimental signals, differentiate between isomers, and provide a deeper understanding of the electronic and structural properties of a molecule before it is even synthesized. Conversely, experimental data serve as the ultimate benchmark for validating and refining computational methods.

By following robust, self-validating protocols for both the acquisition of experimental data and the execution of theoretical calculations, researchers can confidently elucidate the structures of novel pyrazoles, accelerating progress in drug discovery and materials science. This integrated approach, bridging the gap between theory and the laboratory bench, represents the gold standard in modern chemical analysis.

References

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Nebraska-Lincoln website: [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole ligand. Retrieved from ResearchGate: [Link]

  • Kovbasyuk, L. A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Magnetochemistry. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from ResearchGate: [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI Blog: [Link]

  • Health, Safety and Environment Office. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from The Hong Kong University of Science and Technology website: [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from ResearchGate: [Link]

  • Vera, P., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, DFT-TDDFT Calculations and Optical Properties of a Novel Pyrazole-1,2,3-Triazole Hybrid Thin Film. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded in CHCl3 solution. Retrieved from ResearchGate: [Link]

  • Seton Hall University. (2012). 200 MHz MR SOP manual. Retrieved from Seton Hall University website: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from Georgia Gwinnett College website: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bagno, A., et al. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Quimicaorganica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from Quimicaorganica.org: [Link]

  • ResearchGate. (n.d.). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Retrieved from ResearchGate: [Link]

  • ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Albert, S., et al. (2014). High-resolution Fourier Transform Infrared Spectroscopy. Handbook of High-resolution Spectroscopy. [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from University of Pretoria website: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from University of Illinois Urbana-Champaign website: [Link]

  • University of Tennessee, Knoxville. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from University of Tennessee, Knoxville website: [Link]

  • Cal Poly Digital Commons. (2014). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from Cal Poly Digital Commons: [Link]

  • Chemistry LibreTexts. (2024). 7: FT-IR Spectroscopy (Experiment). Retrieved from Chemistry LibreTexts: [Link]

  • da Silva, J. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from corinwagen.com: [Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

Safety Operating Guide

4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Rule

Immediate Directive: This compound is a Halogenated Organic .[1][2] Under no circumstances should 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole be disposed of in standard organic solvent streams (e.g., Acetone/Methanol waste) or general trash.

The presence of the iodine atom on the pyrazole ring dictates the disposal pathway. Upon incineration, this compound releases Hydrogen Iodide (HI), a highly corrosive acid gas that damages standard incinerator catalytic beds. It must be routed to a facility equipped with high-temperature combustion and caustic scrubbers.

Chemical Profile & Hazard Causality

To dispose of a chemical safely, you must understand its failure modes. This section defines the specific risks associated with the iodo-pyrazole scaffold.

ParameterDataOperational Implication
Compound Name This compoundTarget Analyte
Molecular Formula C₁₁H₁₁IN₂High Carbon/Nitrogen ratio = High energy combustion.
Primary Hazard Irritant / Potential Sensitizer Respiratory and skin protection required during waste transfer.
Thermal Decomposition > 200°C (Releases HI, NOx) CRITICAL: Do not autoclave. Do not mix with oxidizers (e.g., Nitric Acid) in waste streams, as this liberates toxic Iodine gas (

).
Waste Class Halogenated Organic Must be segregated from non-halogenated solvents to avoid cross-contamination fees and safety violations.
The "Why" Behind the Protocol (Expertise)
  • The Iodine Factor: Unlike chlorine or bromine, the Carbon-Iodine (C-I) bond is relatively weak (~57 kcal/mol vs ~80 kcal/mol for C-Cl). In a mixed waste drum, exposure to light or heat can cause homolytic cleavage, releasing free iodine radicals. This can corrode metal drums from the inside out.

  • The Nitrogen Factor: The pyrazole ring is nitrogen-rich. Improper incineration leads to immediate NOx formation.

Waste Stream Decision Matrix

Visualizing the flow of waste is critical for compliance. The following diagram illustrates the decision logic for this specific compound.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid Solid Waste Bin (Tag: Halogenated Organic Solid) Solid->BinSolid Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHalo Halogenated Solvent Carboy (Tag: Halogenated) SolventCheck->BinHalo Yes (DCM/CHCl3) BinNonHalo Non-Halogenated Carboy (Tag: Contains Halogenated Trace) SolventCheck->BinNonHalo No (MeOH/EtOAc) Note CRITICAL: Even if solvent is Acetone, presence of Iodopyrazole classifies the WHOLE mix as Halogenated Waste. BinNonHalo->Note

Figure 1: Decision matrix for segregating iodinated pyrazole waste. Note that the presence of the solute overrides the classification of the solvent.

Operational Disposal Protocol

This protocol is a self-validating system. If you cannot check off a step, do not proceed.

Phase A: Solid Waste (Pure Compound/Precipitate)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers (Iodine vapor attacks steel).

  • Bagging: Place the solid inside a clear polyethylene bag, seal it (zip-tie or tape), and place that bag inside the HDPE jar.

  • Labeling:

    • Primary Constituent: this compound.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Warning: Write "CONTAINS IODINE - DO NOT AUTOCLAVE" in the comments section.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: You have dissolved the compound in Ethyl Acetate (a non-halogenated solvent).

  • The Rule of Contamination: Once the iodinated pyrazole is added, the entire volume is now treated as Halogenated Waste .

  • Segregation: Pour into the "Halogenated Waste" carboy (typically designated for DCM or Chloroform).

    • Why? If you pour this into the "Non-Halogenated" (fuels blending) drum, the iodine released during combustion will poison the facility's catalyst, potentially resulting in fines for your organization.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Self-Validation: Dip a pH strip. If Acidic (pH < 4), the pyrazole may protonate and increase solubility/reactivity. Neutralize with saturated Sodium Bicarbonate (

      
      ) before capping.
      

Spill Response & Decontamination

If the compound is spilled, standard sweeping is insufficient due to the potential for iodine release.

The "Thiosulfate" Protocol (Expertise): Iodine stains and toxicity can be neutralized chemically.

  • Solid Spill:

    • Avoid generating dust.[3][4][5][6]

    • Cover with a spill pad.[2]

    • Scoop into a disposable container.

    • Validation: Wipe the surface with a starch-iodide paper. If it turns blue/black, residues remain.[7]

  • Decontamination Solution:

    • Prepare a 5% Sodium Thiosulfate (

      
      ) solution.
      
    • Wash the contaminated area with this solution.[2]

    • Mechanism:[2][3] Thiosulfate reduces volatile Iodine (

      
      ) to water-soluble, non-volatile Iodide (
      
      
      
      ), which is safer to wipe up.
    • Visual Cue: The yellow/brown iodine stain will disappear instantly upon contact with thiosulfate.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

  • PubChem. Compound Summary for 4-Iodopyrazole Derivatives (Class Behavior). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.